molecular formula C20H29O3PSi B093864 Diphenyl(2-(triethoxysilyl)ethyl)phosphine CAS No. 18586-39-5

Diphenyl(2-(triethoxysilyl)ethyl)phosphine

Cat. No.: B093864
CAS No.: 18586-39-5
M. Wt: 376.5 g/mol
InChI Key: HLXCYTXLQJWQFG-UHFFFAOYSA-N
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Description

Diphenyl(2-(triethoxysilyl)ethyl)phosphine (CAS 18586-39-5) is a versatile organophosphorus reagent that integrates a diphenylphosphino group with a hydrolyzable triethoxysilyl moiety. This unique structure makes it highly valuable in material science and organic synthesis, particularly as a foundational ligand for constructing catalysts used in C-C Bond Formation (Olefination) and other cross-coupling reactions . Its primary application lies in the functionalization of surfaces and matrices; the triethoxysilyl group can undergo condensation with hydroxyl groups on surfaces like silica, glass, or metal oxides, anchoring the diphenylphosphine ligand to create solid-supported catalysts . This enables easier catalyst recovery and recyclability in industrial processes. The compound is characterized as a colorless to yellow liquid with a density of approximately 1.05 g/mL and a boiling point of 182°C at 1.3 mmHg . It has a molecular formula of C₂₀H₂₉O₃PSi and a molecular weight of 376.51 g/mol . To maintain its stability and reactivity, it must be stored under an inert atmosphere and at cool temperatures, typically between 2-8°C . Safety and Handling: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It requires careful handling as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) should be worn, and all handling should be conducted in a well-ventilated fume hood.

Properties

IUPAC Name

diphenyl(2-triethoxysilylethyl)phosphane
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InChI

InChI=1S/C20H29O3PSi/c1-4-21-25(22-5-2,23-6-3)18-17-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXCYTXLQJWQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9066386
Record name Phosphine, diphenyl[2-(triethoxysilyl)ethyl]-
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Molecular Weight

376.5 g/mol
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CAS No.

18586-39-5
Record name Diphenyl[2-(triethoxysilyl)ethyl]phosphine
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Record name Phosphine, diphenyl(2-(triethoxysilyl)ethyl)-
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Record name Phosphine, diphenyl[2-(triethoxysilyl)ethyl]-
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Record name Phosphine, diphenyl[2-(triethoxysilyl)ethyl]-
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Record name Diphenyl[2-(triethoxysilyl)ethyl]phosphine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diphenyl(2-(triethoxysilyl)ethyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a bifunctional organosilane-phosphine compound of significant interest in various fields of chemical research and development. Its unique molecular architecture, featuring both a reactive triethoxysilyl group and a coordinating diphenylphosphino moiety, allows for its application as a versatile building block in organic synthesis, materials science, and catalysis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid.[1] It is soluble in many common organic solvents but reacts with water due to the presence of hydrolyzable ethoxy groups attached to the silicon atom.[1] The following tables summarize its key physical and identifying properties.

Table 1: General and Physical Properties
PropertyValueReference(s)
Appearance Clear colorless to light yellow liquid[1]
Molecular Formula C₂₀H₂₉O₃PSi[2][3]
Molecular Weight 376.5 g/mol [2]
CAS Number 18586-39-5[2][3]
Boiling Point 182 °C[4]
Melting Point <0 °C[4]
Density 1.05 g/mL[4]
Refractive Index (20°C, 589 nm) 1.5390 to 1.5410[1]
Hydrolytic Sensitivity Reacts slowly with moisture/water[4]
Table 2: Spectroscopic Data (Typical)
Spectroscopy Expected Chemical Shifts / Frequencies
¹H NMR (CDCl₃) δ 7.2-7.5 (m, 10H, P(C₆H₅)₂), 3.8 (q, 6H, Si(OCH₂CH₃)₃), 2.0-2.2 (m, 2H, PCH₂), 1.2 (t, 9H, Si(OCH₂CH₃)₃), 0.8-1.0 (m, 2H, CH₂Si)
¹³C NMR (CDCl₃) δ 137-139 (d, JP-C), 132-134 (d, JP-C), 128-129 (d, JP-C), 128 (s) (aromatic carbons), 58 (s, Si(OCH₂CH₃)₃), 28 (d, JP-C, PCH₂), 18 (s, Si(OCH₂CH₃)₃), 10 (d, JP-C, CH₂Si)
³¹P NMR (CDCl₃) δ -15 to -20 (s)
IR (neat) 3070-3050 cm⁻¹ (C-H, aromatic), 2975-2885 cm⁻¹ (C-H, aliphatic), 1480, 1435 cm⁻¹ (P-Ph), 1100-1070 cm⁻¹ (Si-O-C), 960 cm⁻¹ (Si-O-C)
Mass Spec (EI) m/z 376 (M⁺), fragments corresponding to loss of ethoxy groups and scission of the ethyl bridge.

Synthesis

The primary synthetic route to this compound is the hydrosilylation reaction between diphenylphosphine and vinyltriethoxysilane. This reaction is typically catalyzed by a radical initiator or a transition metal complex.

Experimental Protocol: Representative Synthesis

The following is a representative experimental protocol based on the synthesis of analogous compounds.

Reaction:

G diphenylphosphine Diphenylphosphine plus + diphenylphosphine->plus vinyltriethoxysilane Vinyltriethoxysilane catalyst Initiator (e.g., AIBN) Heat vinyltriethoxysilane->catalyst product This compound plus->vinyltriethoxysilane catalyst->product

Hydrosilylation of Vinyltriethoxysilane.

Procedure:

  • To a stirred solution of vinyltriethoxysilane (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene or cyclohexane) under an inert atmosphere (e.g., argon or nitrogen), is added diphenylphosphine (1.0 equivalent).

  • A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is added to the reaction mixture.

  • The mixture is then heated to a temperature sufficient to initiate the reaction (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by techniques such as ³¹P NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Reactivity and Applications

Hydrolysis and Condensation

The triethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanol intermediates. These silanols can then undergo condensation to form polysiloxane networks or to functionalize surfaces. This property is key to its use in surface modification and as a coupling agent. The hydrolysis is catalyzed by both acids and bases.

G start R-Si(OEt)₃ (this compound) hydrolysis Hydrolysis (+ H₂O, H⁺ or OH⁻) start->hydrolysis silanol R-Si(OH)₃ (Silanetriol intermediate) hydrolysis->silanol condensation Condensation (- H₂O) silanol->condensation polysiloxane Polysiloxane Network or Surface Functionalization condensation->polysiloxane

Hydrolysis and Condensation Pathway.
Ligand in Catalysis

The diphenylphosphino group is an excellent ligand for a variety of transition metals, including palladium, platinum, rhodium, and nickel.[1] This allows for the use of this compound in homogeneous catalysis. A prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds and is widely used in pharmaceutical synthesis.

G cluster_suzuki Suzuki-Miyaura Coupling Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_intermediate1 R¹-Pd(II)L₂(X) oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (R²-B(OR)₂) pd2_intermediate1->transmetalation pd2_intermediate2 R¹-Pd(II)L₂(R²) transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product phosphine_ligand This compound (L) phosphine_ligand->pd0 Ligand Coordination

Role as a Ligand in the Suzuki-Miyaura Coupling.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in synthetic chemistry and materials science. Its ability to act as both a surface-modifying agent and a transition metal ligand makes it a versatile tool for researchers. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding for professionals engaged in research and development, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical industry.

References

An In-depth Technical Guide to Diphenyl(2-(triethoxysilyl)ethyl)phosphine (CAS 18586-39-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diphenyl(2-(triethoxysilyl)ethyl)phosphine (CAS 18586-39-5), a bifunctional organosilane compound. It details the chemical and physical properties, synthesis, and key applications of this versatile molecule, with a focus on its role in catalysis and materials science. While the compound's utility in drug development is not established in publicly available literature, this guide serves as a foundational resource for researchers interested in its unique chemical attributes and potential applications in various scientific domains.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by the presence of both a diphenylphosphino group and a triethoxysilyl group.[1][2] This dual functionality allows it to act as a ligand for transition metals and as a coupling agent for surface modification.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 18586-39-5[3][4]
IUPAC Name Diphenyl(2-(triethoxysilyl)ethyl)phosphane[3][4]
Molecular Formula C₂₀H₂₉O₃PSi[3][4]
Synonyms 2-(Diphenylphosphino)ethyltriethoxysilane, (Triethoxysilyl)ethyl diphenylphosphine[2][5]
InChI Key HLXCYTXLQJWQFG-UHFFFAOYSA-N[5]
SMILES CCO--INVALID-LINK--(OCC)OCC[4]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 376.51 g/mol [4]
Boiling Point 182 °C[5]
Density 1.05 g/mL[5]
Refractive Index 1.5384 - 1.5410 (20°C, 589 nm)[2][5]
Flash Point 134 °C[5]
Solubility Soluble in organic solvents; reacts slowly with water.[2][5]
Hydrolytic Sensitivity Reacts slowly with moisture/water.[5]

Synthesis

The primary synthetic route to this compound is the hydrosilylation of diphenylphosphine with vinyltriethoxysilane. This reaction typically involves a transition metal catalyst, such as a platinum complex (e.g., Karstedt's catalyst) or a rhodium complex.[6][7] The anti-Markovnikov addition of the P-H bond across the vinyl group's double bond is the desired outcome, yielding the target molecule.

Experimental Protocol: General Hydrosilylation Procedure
  • Materials: Diphenylphosphine, vinyltriethoxysilane, hydrosilylation catalyst (e.g., Karstedt's catalyst), anhydrous and deoxygenated solvent (e.g., toluene).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in the anhydrous solvent.

    • Add the hydrosilylation catalyst to the solution.

    • Slowly add vinyltriethoxysilane to the reaction mixture at a controlled temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques such as ¹H or ³¹P NMR spectroscopy.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Note: This is a generalized protocol. Reaction conditions, including catalyst loading, temperature, and reaction time, should be optimized for specific experimental setups.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Diphenylphosphine Diphenylphosphine Reaction_Mixture Diphenylphosphine->Reaction_Mixture Vinyltriethoxysilane Vinyltriethoxysilane Vinyltriethoxysilane->Reaction_Mixture Hydrosilylation_Catalyst Hydrosilylation Catalyst (e.g., Pt, Rh) Hydrosilylation_Catalyst->Reaction_Mixture Product This compound Reaction_Mixture->Product Hydrosilylation

A schematic representation of the synthesis of this compound.

Applications

The unique bifunctional nature of this compound underpins its primary applications in catalysis and surface modification.

Ligand in Homogeneous and Heterogeneous Catalysis

The diphenylphosphino group is a well-established ligand for a variety of transition metals, finding use in numerous catalytic transformations.[2] This compound can be used to prepare metal complexes for reactions such as Suzuki couplings.[2] Furthermore, the triethoxysilyl group allows for the immobilization of the phosphine ligand onto solid supports like silica or other metal oxides. This heterogenization of a homogeneous catalyst facilitates catalyst recovery and reuse, which is a significant advantage in industrial processes.[8]

G Ligand This compound Catalyst_Complex Catalyst Complex Ligand->Catalyst_Complex Metal_Precursor Transition Metal Precursor (e.g., Pd, Rh, Pt) Metal_Precursor->Catalyst_Complex Catalytic_Cycle Catalytic Cycle Catalyst_Complex->Catalytic_Cycle Reactants Reactants (e.g., Aryl halide + Boronic acid) Reactants->Catalytic_Cycle Products Products (e.g., Biaryl) Catalytic_Cycle->Catalyst_Complex Regeneration Catalytic_Cycle->Products

Workflow illustrating the role of the phosphine as a ligand in a generic catalytic cycle.
Surface Modification and Coupling Agent

The triethoxysilyl moiety is reactive towards hydroxyl groups present on the surfaces of materials like silica, glass, and metal oxides.[2] Through hydrolysis and condensation reactions, this compound can form strong covalent bonds with these surfaces. This functionalization introduces diphenylphosphino groups onto the material's surface, which can then be used to chelate metal ions for applications in heterogeneous catalysis or as a stationary phase in chromatography. As a coupling agent, it can enhance the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials.[2]

Experimental Protocol: General Surface Functionalization Procedure
  • Materials: Substrate with surface hydroxyl groups (e.g., silica gel), this compound, anhydrous toluene, cleaning solution (e.g., piranha solution - use with extreme caution ).

  • Procedure:

    • Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. This may involve treatment with an appropriate cleaning solution followed by rinsing with deionized water and drying.

    • In a reaction vessel, suspend the cleaned and dried substrate in anhydrous toluene.

    • Add a solution of this compound in anhydrous toluene to the substrate suspension.

    • Heat the mixture to reflux and maintain for several hours to facilitate the covalent bonding of the silane to the surface.

    • After the reaction, allow the mixture to cool, and then filter the functionalized substrate.

    • Wash the substrate extensively with toluene and other organic solvents (e.g., dichloromethane, ethanol) to remove any unreacted silane.

    • Dry the functionalized substrate under vacuum. The success of the functionalization can be confirmed by surface analysis techniques such as XPS or solid-state NMR.

G Substrate Inorganic Substrate (with -OH groups) Condensation Condensation (Surface -OH + Si-OH) Substrate->Condensation Silane This compound Hydrolysis Hydrolysis (-Si(OEt)₃ → -Si(OH)₃) Silane->Hydrolysis H₂O Hydrolysis->Condensation Functionalized_Surface Functionalized Surface (with -PPh₂ groups) Condensation->Functionalized_Surface

Logical workflow for the surface functionalization of an inorganic substrate.

Relevance to Drug Development

Currently, there is a lack of publicly available scientific literature detailing the direct application or investigation of this compound in drug development or as a pharmacologically active agent. While organophosphorus compounds are a known class of drugs, and phosphine-borane complexes have been studied for neuroprotective properties, no such biological activity has been reported for this specific silane coupling agent. A study on the cytotoxicity of other silane coupling agents with hydrophobic groups suggested they were not cytotoxic, but this did not include the title compound.[1] Therefore, its potential in this field remains unexplored.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Statements

Hazard CodeDescription
H302 Harmful if swallowed[3]
H312 Harmful in contact with skin[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H332 Harmful if inhaled[3]
H335 May cause respiratory irritation[3]

This information is based on available GHS classifications and may not be exhaustive. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable bifunctional molecule with established applications in catalysis and materials science. Its ability to act as both a ligand and a surface coupling agent makes it a versatile tool for creating advanced materials and efficient catalytic systems. While its role in drug development is not currently documented, its unique chemical properties may warrant future investigation in this and other emerging fields. Researchers and scientists are encouraged to explore its potential, always adhering to strict safety protocols.

References

An In-depth Technical Guide to the Synthesis of Diphenyl(2-(triethoxysilyl)ethyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Diphenyl(2-(triethoxysilyl)ethyl)phosphine, a versatile organosilane phosphine compound. This document details experimental protocols for two main synthetic strategies: free-radical addition and catalytic hydrosilylation. Quantitative data from analogous reactions are presented for comparative purposes, and key experimental workflows are visualized.

Introduction

This compound, with the CAS number 18586-39-5, is a bifunctional molecule incorporating both a diphenylphosphine moiety and a triethoxysilyl group.[1] This unique structure allows it to act as a ligand for metal catalysts and as a surface modification agent for silica-based materials. Its applications span catalysis, materials science, and as a linker in drug delivery systems. This guide focuses on the practical synthesis of this compound.

Synthetic Strategies

Two primary and effective methods for the synthesis of this compound are the free-radical addition of diphenylphosphine to triethoxyvinylsilane and the transition metal-catalyzed hydrosilylation of triethoxyvinylsilane with diphenylphosphine.

Free-Radical Addition

This method involves the addition of a P-H bond across the double bond of an alkene, initiated by a radical initiator. A common initiator for such reactions is Azobisisobutyronitrile (AIBN).

Materials:

  • Diphenylphosphine (HPPh₂)

  • Triethoxyvinylsilane (H₂C=CHSi(OEt)₃)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.

  • Add diphenylphosphine (1.0 equivalent) and triethoxyvinylsilane (1.1 equivalents) to the solvent.

  • Add a catalytic amount of AIBN (typically 1-5 mol%) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the diphenylphosphine signal.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel under an inert atmosphere to yield this compound.

Catalytic Hydrosilylation

Transition metal catalysis, particularly with platinum or iridium complexes, offers a highly efficient and selective method for the formation of the desired product. This reaction involves the addition of the P-H bond of diphenylphosphine across the double bond of triethoxyvinylsilane. To prevent catalyst inhibition by the phosphine, a borane-protection strategy for the phosphine can be employed.

This protocol is adapted from a similar synthesis of a protected phosphine.[2]

Step 1: Formation of Diphenylphosphine-Borane Adduct

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C and slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) (1.0 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the diphenylphosphine-borane adduct, which can be used in the next step without further purification.

Step 2: Iridium-Catalyzed Hydrosilylation

Materials:

  • Diphenylphosphine-borane adduct (from Step 1)

  • Triethoxyvinylsilane

  • [IrCl(cod)]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with [IrCl(cod)]₂ (0.5-2 mol%).

  • Add anhydrous DCM, followed by the diphenylphosphine-borane adduct (1.0 equivalent) and triethoxyvinylsilane (1.2 equivalents).

  • Stir the resulting mixture at room temperature for 3-6 hours. Monitor the reaction by ³¹P NMR until the starting material is consumed.

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel.

Step 3: Deprotection of the Borane Group (if required)

  • The purified borane-protected product can be deprotected by reacting it with an excess of a suitable amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a suitable solvent like toluene at room temperature.

  • The deprotected phosphine can then be isolated after removal of the amine-borane adduct.

Data Presentation

Table 1: Physicochemical Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
DiphenylphosphineC₁₂H₁₁P186.19280
TriethoxyvinylsilaneC₈H₁₈O₃Si190.31160-161

Table 2: Representative Spectroscopic Data for Analogous Phosphine Compounds

Compound/Fragment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)
Diphenylphosphine Oxide8.07 (d), 7.73-7.47 (m)132.4, 131.2, 130.5, 128.821.5
(E)-diphenyl(styryl)phosphine oxide7.83-7.38 (m), 6.85 (d)147.4, 134.9, 133.4, 132.1, 131.8, 131.3, 131.0, 119.024.5
Diphenylphosphine---41.0
Triethoxy group (typical)~3.8 (q), ~1.2 (t)~58, ~18-

Note: The actual chemical shifts for this compound may vary. The provided data is for comparison with known related structures.[3][4]

Mandatory Visualizations

Synthetic Pathways

The two primary synthetic routes are illustrated below.

Synthesis_Pathways DPP Diphenylphosphine (HPPh₂) Radical_Initiator Radical Initiator (e.g., AIBN) Catalyst Hydrosilylation Catalyst (e.g., [IrCl(cod)]₂) TES Triethoxyvinylsilane (H₂C=CHSi(OEt)₃) Product This compound Radical_Initiator->Product Free-Radical Addition Catalyst->Product Catalytic Hydrosilylation

Caption: Overview of the two main synthetic routes to this compound.

Experimental Workflow: Catalytic Hydrosilylation

A detailed workflow for the catalytic hydrosilylation approach is presented below.

Hydrosilylation_Workflow start Start step1 Dissolve Diphenylphosphine in Anhydrous Solvent start->step1 step2 Add Borane Dimethyl Sulfide Complex at 0°C step1->step2 step3 Stir at Room Temperature step2->step3 intermediate Diphenylphosphine- Borane Adduct step3->intermediate step5 Add Anhydrous DCM, Adduct, and Triethoxyvinylsilane intermediate->step5 step4 Charge Schlenk Tube with [IrCl(cod)]₂ Catalyst step4->step5 step6 Stir at Room Temperature step5->step6 step7 Monitor Reaction by ³¹P NMR step6->step7 step8 Concentrate and Purify by Column Chromatography step7->step8 product Final Product step8->product

Caption: Workflow for the Iridium-catalyzed hydrosilylation synthesis route.

Purification and Characterization

Purification of the final product is crucial to remove unreacted starting materials, catalyst residues, and any byproducts.

  • Vacuum Distillation: Effective for separating the product from less volatile impurities.

  • Column Chromatography: Silica gel chromatography under an inert atmosphere can be used. A non-polar eluent system, such as hexane/ethyl acetate with a small amount of triethylamine to prevent phosphine oxidation on the silica, is often employed. The progress of the separation can be monitored by thin-layer chromatography (TLC).

  • Filtration through Celite/Silica: To remove solid impurities or catalyst residues, the reaction mixture can be filtered through a pad of Celite or a short plug of silica gel.

Characterization of the final product should be performed using standard analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure. The disappearance of the P-H proton signal in ¹H NMR and the characteristic shift in the ³¹P NMR spectrum are indicative of product formation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Safety Considerations

  • Diphenylphosphine is toxic, pyrophoric, and has a foul odor. It should be handled in a well-ventilated fume hood under an inert atmosphere.

  • Borane complexes are flammable and react with water.

  • Metal catalysts can be toxic and should be handled with appropriate personal protective equipment.

  • Solvents such as toluene, diethyl ether, and dichloromethane are flammable and/or toxic.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

References

In-depth Guide to Diphenyl(2-(triethoxysilyl)ethyl)phosphine: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the fundamental molecular characteristics of Diphenyl(2-(triethoxysilyl)ethyl)phosphine, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The essential molecular details for this compound are its molecular formula and molecular weight. These values are critical for stoichiometric calculations in experimental protocols and for the characterization of the compound.

The molecular formula of this compound is C20H29O3PSi.[1][2][3][4] This formula indicates that each molecule is composed of 20 carbon atoms, 29 hydrogen atoms, 3 oxygen atoms, 1 phosphorus atom, and 1 silicon atom.

The molecular weight of the compound is approximately 376.5 g/mol .[3][4][5][6] Minor variations in this value may be reported depending on the source, for instance, 376.50 g/mol or 376.51 g/mol , which are due to differences in the isotopic weights used for calculation.[1][2]

Quantitative Molecular Information

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C20H29O3PSi[1][2][3][4]
Molecular Weight 376.5 g/mol [3][4][5][6]
Exact Mass 376.16235831 Da[1][5]
CAS Number 18586-39-5[1][2][3][6]
Density 1.05 g/mL[1][3]
Boiling Point 182 °C[1][3]
Flash Point 134 °C[1][3]

Logical Relationship of Molecular Properties

The molecular formula is the foundation from which the molecular weight is calculated. The diagram below illustrates this simple, direct relationship.

A Molecular Formula (C20H29O3PSi) B Calculation of Atomic Masses A->B C Molecular Weight (~376.5 g/mol) B->C

Caption: Relationship between Molecular Formula and Molecular Weight.

References

A Technical Guide to the Spectroscopic Characterization of Diphenyl(2-(triethoxysilyl)ethyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Diphenyl(2-(triethoxysilyl)ethyl)phosphine. Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of analogous compounds and functional groups. Detailed, generalized experimental protocols for acquiring such spectra are also provided.

Data Presentation

The following tables summarize the expected quantitative NMR and IR data for this compound.

Disclaimer: The data presented in these tables are predicted values based on characteristic chemical shifts and vibrational frequencies of similar chemical structures. These values should be used as a reference for spectral interpretation and are not experimentally verified for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl (C₆H₅)7.2 - 7.8Multiplet-
Ethyl (-CH₂-Si)0.8 - 1.2Triplet~8
Ethyl (-P-CH₂-)2.0 - 2.4Multiplet-
Ethoxy (-O-CH₂-)3.7 - 3.9Quartet~7
Ethoxy (-CH₃)1.1 - 1.3Triplet~7

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomExpected Chemical Shift (δ, ppm)
Phenyl (C-P)135 - 140 (doublet)
Phenyl (ortho)132 - 135 (doublet)
Phenyl (meta)128 - 130 (doublet)
Phenyl (para)129 - 131 (singlet)
Ethyl (-P-CH₂-)25 - 30 (doublet)
Ethyl (-CH₂-Si)8 - 12 (singlet)
Ethoxy (-O-CH₂)58 - 60 (singlet)
Ethoxy (-CH₃)18 - 20 (singlet)

Table 3: Predicted ³¹P NMR Spectroscopic Data

Phosphorus AtomExpected Chemical Shift (δ, ppm)
P(Ph)₂(CH₂CH₂Si(OEt)₃)-15 to -25

Table 4: Predicted IR Spectroscopic Data

Functional GroupExpected Vibrational Frequency (cm⁻¹)Intensity
P-C Stretch690 - 750Medium
Si-O-C Stretch1080 - 1100Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2980Strong
C=C Stretch (Aromatic)1430 - 1600Medium
Si-C Stretch1200 - 1250Medium

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of organophosphorus-silane compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • The choice of solvent should be based on the solubility of the compound and its inertness.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300-500 MHz NMR spectrometer.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer, typically at a frequency of 75-125 MHz.

    • Use proton decoupling to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ³¹P NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer equipped with a phosphorus probe.

    • Use an external standard, such as 85% H₃PO₄, for referencing.

    • Proton decoupling is typically used to obtain a single sharp peak for each unique phosphorus atom.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->NMR_Prep NMR IR_Prep Prepare Thin Film or ATR Sample->IR_Prep IR NMR_Acq NMR Spectrometer (1H, 13C, 31P) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Proc Fourier Transform Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc NMR_Analysis Chemical Shift Analysis Coupling Constant Interpretation Structure Elucidation NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification Vibrational Mode Assignment IR_Proc->IR_Analysis Final_Structure Verified Structure NMR_Analysis->Final_Structure IR_Analysis->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Solubility of Diphenyl(2-(triethoxysilyl)ethyl)phosphine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diphenyl(2-(triethoxysilyl)ethyl)phosphine in organic solvents. This bifunctional organosilane, incorporating both a diphenylphosphine moiety and a triethoxysilyl group, is a versatile compound used as a ligand in catalysis and as a coupling agent for surface modification. A thorough understanding of its solubility is crucial for its effective application in synthesis, formulation, and materials science.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes qualitative information, provides a theoretical framework based on its physicochemical properties, and details a standardized experimental protocol for determining precise solubility values.

Physicochemical Properties

An understanding of the molecular structure and physical properties of this compound is fundamental to predicting its solubility behavior.

PropertyValue
Molecular Formula C₂₀H₂₉O₃PSi
Molecular Weight 376.5 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 182 °C
Density 1.05 g/cm³

The molecule possesses both polar (triethoxysilyl group) and nonpolar (diphenyl and ethyl groups) characteristics, suggesting its solubility will be highly dependent on the nature of the solvent. The triethoxysilyl group is susceptible to hydrolysis in the presence of water, which can affect its solubility and stability in protic solvents.

Qualitative Solubility

Based on the principle of "like dissolves like" and the known solubility of similar organophosphine and organosilane compounds, the expected qualitative solubility of this compound in a range of common organic solvents is summarized below. It is generally considered to be soluble in most organic solvents.

Solvent ClassRepresentative SolventsExpected Qualitative Solubility
Aprotic Polar Solvents Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl AcetateHighly Soluble
Aromatic Hydrocarbons Toluene, BenzeneHighly Soluble
Aliphatic Hydrocarbons Hexane, CyclohexaneSoluble to Moderately Soluble
Protic Solvents Ethanol, Methanol, IsopropanolSoluble (with potential for slow hydrolysis)
Water Insoluble (reacts with water)

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This static analytical method is a reliable technique for establishing equilibrium solubility.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Calibrated thermometer

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Drying oven

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

    • Record the initial mass of the vial and the compound.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the supernatant is no longer changing. For viscous solvents or to accelerate equilibrium, slight heating can be applied, followed by cooling to the target temperature and continued equilibration.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Record the mass of the vial containing the filtered solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C). A gentle stream of inert gas can be used to accelerate evaporation.

    • Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the vial with the filtered solution minus the final constant mass of the vial.

    • Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable and volatile.

  • Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the expected solubility of this compound based on the polarity of the solvent.

G Predicted Solubility of this compound cluster_0 Solvent Polarity cluster_1 Expected Solubility High Polarity\n(Protic) High Polarity (Protic) Insoluble/Reactive Insoluble/Reactive High Polarity\n(Protic)->Insoluble/Reactive e.g., Water (Hydrolysis) High Polarity\n(Aprotic) High Polarity (Aprotic) Highly Soluble Highly Soluble High Polarity\n(Aprotic)->Highly Soluble e.g., THF, DCM Intermediate Polarity Intermediate Polarity Soluble Soluble Intermediate Polarity->Soluble e.g., Toluene Low Polarity Low Polarity Moderately Soluble Moderately Soluble Low Polarity->Moderately Soluble e.g., Hexane

Caption: Predicted solubility based on solvent polarity.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility.

G Workflow for Gravimetric Solubility Determination A 1. Preparation Add excess solute to a known mass of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature for ≥ 24 hours. A->B C 3. Sampling & Filtration Withdraw supernatant and filter through a 0.22 µm syringe filter. B->C D 4. Solvent Evaporation Evaporate the solvent from the filtered sample under controlled heating. C->D E 5. Mass Determination & Calculation Weigh the remaining solute and calculate the solubility. D->E

Caption: Experimental workflow for solubility measurement.

References

Unlocking Catalytic Potential: A Technical Guide to the Electronic and Steric Properties of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise selection and design of phosphine ligands are paramount in optimizing catalytic reactions. This in-depth guide provides a comprehensive overview of the core electronic and steric properties of these ubiquitous ligands, detailing the experimental and computational methodologies used for their characterization and illustrating their influence on catalytic processes.

Phosphine ligands (PR₃) are a cornerstone of modern organometallic chemistry and homogeneous catalysis. Their remarkable versatility stems from the ability to systematically tune their electronic and steric characteristics by modifying the R groups attached to the phosphorus atom. These properties profoundly influence the stability, reactivity, and selectivity of the metal catalysts to which they are coordinated. Understanding and quantifying these effects are crucial for rational catalyst design and the development of efficient synthetic methodologies.

Quantifying Ligand Properties: Key Parameters

The electronic and steric nature of phosphine ligands is primarily quantified by two key parameters: the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ). More contemporary descriptors, such as the percent buried volume (%Vbur), offer additional insights into the steric environment.

Electronic Effects: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter is a measure of the net electron-donating or -withdrawing ability of a phosphine ligand. It is experimentally determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy, where L is the phosphine ligand of interest.[1][2]

The underlying principle is that more electron-donating phosphines increase the electron density on the metal center. This enhanced electron density leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[3][4] This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing phosphines decrease the electron density on the metal, leading to less π-backbonding and a higher ν(CO) stretching frequency.[3][4] Thus, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating ligand.

Steric Effects: The Tolman Cone Angle (θ) and Percent Buried Volume (%Vbur)

The steric bulk of a phosphine ligand is most famously quantified by the Tolman Cone Angle (θ) . It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[5] This parameter provides a simple and effective measure of the steric hindrance around the metal center.[6] Larger cone angles indicate greater steric bulk, which can influence the coordination number of the metal, the stability of reactive intermediates, and the regioselectivity of catalytic reactions.[5][7]

While the Tolman cone angle is a widely used and valuable tool, it has limitations, particularly for asymmetric and flexible ligands. To address this, the concept of percent buried volume (%Vbur) was developed. This parameter is computationally derived and represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[8] It provides a more nuanced and often more accurate representation of a ligand's steric profile.[9]

Quantitative Data for Common Phosphine Ligands

The following table summarizes the Tolman Electronic Parameter (TEP) and Tolman Cone Angle (θ) for a selection of common phosphine ligands, allowing for easy comparison of their electronic and steric properties.

LigandFormulaTEP (ν(CO) in cm⁻¹)Tolman Cone Angle (θ in °)
TrimethylphosphinePMe₃2064.1118
TriethylphosphinePEt₃2061.7132
Tri-n-butylphosphineP(n-Bu)₃2060.3132
Tri-iso-propylphosphineP(i-Pr)₃2058.7160
Tri-tert-butylphosphineP(t-Bu)₃2056.1182
TricyclohexylphosphinePCy₃2056.4170
TriphenylphosphinePPh₃2068.9145
Tri(o-tolyl)phosphineP(o-Tol)₃2063.5194
Trimethyl phosphiteP(OMe)₃2076.3107
Triphenyl phosphiteP(OPh)₃2085.3128
TrifluorophosphinePF₃2110.8104
TrichlorophosphinePCl₃2097.0124

Experimental and Computational Protocols

The accurate determination of phosphine ligand properties relies on a combination of experimental and computational techniques.

Experimental Determination of Tolman Electronic Parameter (TEP)

The experimental protocol for determining the TEP involves the synthesis of a phosphine-substituted nickel carbonyl complex and its subsequent analysis by IR spectroscopy.

1. Synthesis of the Ni(CO)₃L Complex:

  • Precaution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and must be handled with appropriate safety measures in a well-ventilated fume hood.

  • Reaction: A solution of the phosphine ligand (L) in a suitable solvent (e.g., dichloromethane or toluene) is reacted with a stoichiometric amount of nickel tetracarbonyl.[1][10] The reaction is typically carried out at room temperature and involves the displacement of one carbonyl ligand by the phosphine ligand.

    • Ni(CO)₄ + L → Ni(CO)₃L + CO

  • Purification: The resulting Ni(CO)₃L complex can be purified by crystallization or chromatography if necessary, although in many cases, the reaction mixture can be directly analyzed by IR spectroscopy.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: A dilute solution of the Ni(CO)₃L complex in an appropriate IR-transparent solvent (e.g., dichloromethane) is prepared.

  • Data Acquisition: The IR spectrum of the solution is recorded, focusing on the carbonyl stretching region (typically 1900-2200 cm⁻¹).

  • Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter (TEP) for the phosphine ligand L.[1]

Determination of Tolman Cone Angle (θ)

The Tolman cone angle can be determined experimentally from X-ray crystallographic data or estimated using computational methods.

Experimental Protocol (X-ray Crystallography):

  • Synthesis and Crystallization: A suitable metal-phosphine complex is synthesized and single crystals are grown.[11][12] The choice of metal is not strictly defined, but nickel complexes are often used for consistency with Tolman's original work.[13]

  • X-ray Diffraction Analysis: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The crystal structure is solved and refined to obtain the precise atomic coordinates of the metal-phosphine complex.

  • Cone Angle Calculation: With the determined molecular geometry, the cone angle is calculated. This involves defining the metal atom as the vertex and the outermost atoms of the ligand (considering their van der Waals radii) as the perimeter of the cone's base.[14] A standardized metal-phosphorus bond length of 2.28 Å is often used for comparative purposes.[5]

Computational Workflow:

  • Ligand and Complex Modeling: A 3D model of the phosphine ligand coordinated to a metal center (e.g., nickel) is constructed using molecular modeling software.

  • Geometry Optimization: The geometry of the metal-phosphine complex is optimized using computational chemistry methods, such as Density Functional Theory (DFT).[15] This step yields a low-energy, realistic conformation of the complex.

  • Steric Parameter Calculation: The optimized coordinates are then used to calculate steric parameters. Software packages are available that can automatically calculate the Tolman cone angle and the percent buried volume (%Vbur) from the atomic coordinates and van der Waals radii.[16]

Visualizing the Impact and Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships between ligand properties and catalytic activity, as well as the experimental workflow for ligand characterization.

Ligand_Properties_Influence cluster_ligand Phosphine Ligand Properties cluster_catalyst Catalyst Performance Electronic Electronic Properties (e.g., TEP) Reactivity Reactivity Electronic->Reactivity Influences σ-donation & π-backbonding Stability Stability Electronic->Stability Modulates M-L bond strength Steric Steric Properties (e.g., Cone Angle, %Vbur) Steric->Reactivity Affects coordination & substrate access Selectivity Selectivity Steric->Selectivity Controls regio- & enantioselectivity Steric->Stability Prevents decomposition pathways

Caption: Influence of electronic and steric properties on catalyst performance.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Start Phosphine Ligand (L) + Metal Precursor (e.g., Ni(CO)₄) Synthesis Synthesis of Metal-Phosphine Complex Start->Synthesis IR IR Spectroscopy Synthesis->IR for TEP Xray X-ray Crystallography Synthesis->Xray for Cone Angle NMR 31P NMR Spectroscopy Synthesis->NMR for structural confirmation TEP Determine TEP (ν(CO)) IR->TEP ConeAngle Calculate Cone Angle (θ) Xray->ConeAngle Catalytic_Cycle_Influence M_L M(0)Lₙ OxAdd Oxidative Addition M_L->OxAdd Electron-rich ligands (low TEP) facilitate M_II M(II)(R)(X)Lₙ OxAdd->M_II Transmetal Transmetalation M_II->Transmetal M_II_R_R M(II)(R)(R')Lₙ Transmetal->M_II_R_R RedElim Reductive Elimination M_II_R_R->RedElim Bulky ligands (high cone angle) can promote RedElim->M_L Product R-R' Product RedElim->Product

References

The Pivotal Role of Phosphine Ligands in Organometallic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic chemistry, the selection of the appropriate ligand is paramount to steering the course of a catalytic reaction towards the desired outcome. Among the vast arsenal of ligands available to the modern chemist, phosphines (PR₃) stand out for their remarkable versatility and profound impact on the electronic and steric environment of a metal center. This technical guide provides an in-depth exploration of the core principles governing the function of phosphine ligands, their application in key catalytic transformations, and detailed experimental methodologies.

Fundamental Properties of Phosphine Ligands: The Key to Catalytic Control

The efficacy of a phosphine ligand in a catalytic system is primarily dictated by a delicate interplay of its electronic and steric properties. The ability to systematically tune these characteristics by modifying the substituents (R) on the phosphorus atom allows for the rational design of catalysts with tailored reactivity and selectivity.[1][2]

Electronic Effects: Modulating Metal Center Reactivity

The electronic nature of a phosphine ligand is a measure of its ability to donate or withdraw electron density from the metal center. This property is crucial as it directly influences the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.[3]

Phosphines act as σ-donors through the lone pair on the phosphorus atom and can also engage in π-backbonding, accepting electron density from the metal into their P-C σ* anti-bonding orbitals.[1][4] The net electronic effect is a combination of these two interactions.

A widely accepted method for quantifying the electronic properties of phosphine ligands is the Tolman Electronic Parameter (TEP) . The TEP is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in [Ni(CO)₃L] complexes using infrared spectroscopy.[5][6]

  • Electron-donating ligands increase the electron density on the metal center, leading to stronger π-backbonding to the CO ligands. This weakens the C-O bond and results in a lower ν(CO) stretching frequency.

  • Electron-withdrawing ligands decrease the electron density on the metal, resulting in weaker π-backbonding to CO and a higher ν(CO) stretching frequency.

LigandTolman Electronic Parameter (TEP, cm⁻¹)Electronic Character
P(t-Bu)₃2056.1Strongest Donor
PCy₃2056.4Strong Donor
PEt₃2061.7Donor
PPh₃2068.9Intermediate
P(OPh)₃2085.3Acceptor
P(CF₃)₃2110.0Strongest Acceptor
Data compiled from various sources.
Steric Effects: Dictating Substrate Access and Selectivity

The steric bulk of a phosphine ligand plays a critical role in controlling the coordination number of the metal complex, the accessibility of the catalytic site to substrates, and the stereoselectivity of the reaction.[2] By occupying a significant portion of the coordination sphere, bulky phosphine ligands can promote the formation of coordinatively unsaturated species, which are often the active catalysts.[7]

The most common metric for quantifying the steric hindrance of a phosphine ligand is the Tolman Cone Angle (θ) . This is the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the R groups.[2][8] Larger cone angles indicate greater steric bulk.

LigandTolman Cone Angle (θ, °)Steric Bulk
PH₃87Very Small
PMe₃118Small
PPh₃145Medium
PCy₃170Large
P(t-Bu)₃182Very Large
P(mesityl)₃212Extremely Large
Data compiled from various sources.

It is crucial to recognize that electronic and steric effects are often interrelated and cannot be considered in complete isolation.[9]

Synthesis of Phosphine Ligands: A Practical Overview

The synthesis of phosphine ligands is a well-established field, with numerous methods available for the formation of P-C bonds.[10] A common and versatile approach involves the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard or organolithium reagent.

Experimental Protocol: Synthesis of Triphenylphosphine (PPh₃)

This protocol describes the laboratory-scale synthesis of triphenylphosphine from phosphorus trichloride and phenylmagnesium bromide.[3][11]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Bromobenzene

  • Phosphorus trichloride (PCl₃)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution in an ice bath. Add a solution of phosphorus trichloride in anhydrous toluene dropwise from the dropping funnel with vigorous stirring. A white precipitate will form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude triphenylphosphine from hot ethanol to yield colorless crystals.

Safety Note: Phosphorus trichloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.

Phosphine Ligands in Catalysis: Driving Key Transformations

Phosphine ligands are indispensable in a wide array of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. Their ability to fine-tune the properties of the metal catalyst is central to achieving high efficiency and selectivity in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of C-C and C-N bonds, respectively. The choice of phosphine ligand is critical for the success of these reactions, particularly when using challenging substrates like aryl chlorides.[3][12] Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" or "Hartwig ligands," have proven to be exceptionally effective in these transformations.[12][13][14]

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound. The catalytic cycle is illustrated below.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Product) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) (Transmetalation Product) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR)2, Base) B(OR)2OH B(OR)2OH Ar-Pd(II)-X(L)->B(OR)2OH Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R(L)->Ar-R Suzuki_Workflow A Combine Reactants (Aryl Halide, Boronic Acid, Base) B Add Catalyst System (Pd Precursor, Phosphine Ligand) A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Evacuate/Backfill) C->D E Heat and Stir D->E F Reaction Monitoring (TLC, GC, LC-MS) E->F G Work-up (Quench, Extract, Dry) F->G H Purification (Chromatography) G->H I Characterization (NMR, MS) H->I Asymmetric_Hydrogenation_Cycle Rh(I)L* [Rh(I)(L*)]+ (Active Catalyst) Rh(I)-Substrate [Rh(I)(L*)(Substrate)]+ Rh(I)L*->Rh(I)-Substrate Substrate Coordination Rh(III)-Dihydride [Rh(III)H2(L*)(Substrate)]+ Rh(I)-Substrate->Rh(III)-Dihydride Oxidative Addition of H2 Rh(III)-Dihydride->Rh(I)L* Reductive Elimination Chiral Product Chiral Product Rh(III)-Dihydride->Chiral Product Hydroformylation_Cycle HRh(CO)L2 HRh(CO)L2 (Active Catalyst) HRh(CO)L2(Alkene) HRh(CO)L2(Alkene) HRh(CO)L2->HRh(CO)L2(Alkene) Alkene Coordination R-Rh(CO)L2 R-Rh(CO)L2 HRh(CO)L2(Alkene)->R-Rh(CO)L2 Migratory Insertion R-C(O)-Rh(CO)L2 R-C(O)-Rh(CO)L2 R-Rh(CO)L2->R-C(O)-Rh(CO)L2 CO Insertion R-C(O)-Rh(H)2(CO)L2 R-C(O)-Rh(H)2(CO)L2 R-C(O)-Rh(CO)L2->R-C(O)-Rh(H)2(CO)L2 Oxidative Addition of H2 R-C(O)-Rh(H)2(CO)L2->HRh(CO)L2 Reductive Elimination Aldehyde Aldehyde (Product) R-C(O)-Rh(H)2(CO)L2->Aldehyde

References

Methodological & Application

Application Notes and Protocols for Surface Modification Using Diphenyl(2-(triethoxysilyl)ethyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Diphenyl(2-(triethoxysilyl)ethyl)phosphine in the modification of various surfaces. This reagent is particularly valuable for applications requiring the introduction of a phosphine ligand onto a substrate, enabling further reactions such as metal complexation or catalysis.

Introduction

This compound is an organosilane compound that possesses a dual functionality.[1] The triethoxysilyl group allows for covalent attachment to hydroxyl-rich surfaces such as silica, glass, and metal oxides through a silanization reaction.[1] The diphenylphosphino group serves as a versatile ligand for coordinating with a wide range of transition metals.[1] This unique combination makes it an ideal surface modification agent for applications in catalysis, sensing, and as a linker for biomolecule immobilization.

Chemical Structure:

Where Ph is a phenyl group and OEt is an ethoxy group.

Principle of Surface Modification

The surface modification process using this compound occurs in two primary steps:

  • Hydrolysis: The triethoxysilyl groups of the molecule hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).

  • Condensation: These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Si). This process results in the covalent immobilization of the diphenylphosphinoethyl moiety onto the surface.

Quantitative Data

ParameterExpected Range/ValueAnalytical Technique
Water Contact Angle (on Silicon Wafer)
- Unmodified (Cleaned)< 10°Contact Angle Goniometry
- Modified60° - 80° (indicative of a more hydrophobic surface)Contact Angle Goniometry
Layer Thickness 1 - 5 nm (for a monolayer)Ellipsometry, Atomic Force Microscopy (AFM)
Surface Elemental Composition (Atomic %)
- Phosphorus (P 2p)1 - 5%X-ray Photoelectron Spectroscopy (XPS)
- Silicon (Si 2p)30 - 40% (from substrate and silane)X-ray Photoelectron Spectroscopy (XPS)
- Carbon (C 1s)20 - 30%X-ray Photoelectron Spectroscopy (XPS)
- Oxygen (O 1s)30 - 40%X-ray Photoelectron Spectroscopy (XPS)
Surface Roughness (RMS) < 1 nm (for a smooth monolayer)Atomic Force Microscopy (AFM)

Experimental Protocols

The following are detailed protocols for the surface modification of silicon wafers and silica nanoparticles. These should be considered as starting points and may require optimization for specific substrates and applications.

Protocol for Surface Modification of Silicon Wafers

This protocol outlines the steps for creating a self-assembled monolayer (SAM) of this compound on a silicon wafer.

Materials:

  • Silicon wafers

  • This compound

  • Anhydrous toluene or ethanol

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (30%, H₂O₂)

  • Deionized (DI) water

  • Nitrogen or Argon gas

  • Glassware (beakers, petri dishes)

  • Oven

Procedure:

  • Substrate Cleaning (Piranha Solution - CAUTION: Extremely Corrosive):

    • In a fume hood, prepare a piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot.

    • Immerse the silicon wafers in the piranha solution for 30-60 minutes.

    • Carefully remove the wafers and rinse them extensively with DI water.

    • Dry the wafers under a stream of nitrogen or argon gas and then bake in an oven at 110°C for at least 30 minutes to ensure a completely dry and activated surface.

  • Silanization:

    • In a clean, dry glass container, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

    • Immerse the cleaned and dried silicon wafers in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.

  • Post-Silanization Treatment:

    • Remove the wafers from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.

    • Cure the coated wafers by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the surface.

    • After curing, allow the wafers to cool to room temperature. They can be rinsed again with toluene and dried with nitrogen or argon.

Experimental Workflow:

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Piranha Piranha Cleaning Rinse_DI DI Water Rinse Piranha->Rinse_DI Dry_N2 Nitrogen Drying Rinse_DI->Dry_N2 Bake_110 Baking at 110°C Dry_N2->Bake_110 Prepare_Sol Prepare Silane Solution Immerse Immerse Substrate Bake_110->Immerse Prepare_Sol->Immerse React React for 2-4h Immerse->React Rinse_Toluene Toluene Rinse React->Rinse_Toluene Cure_120 Curing at 120°C Rinse_Toluene->Cure_120 Final_Rinse Final Rinse & Dry Cure_120->Final_Rinse

Workflow for Silicon Wafer Surface Modification.
Protocol for Surface Modification of Silica Nanoparticles

This protocol describes the functionalization of silica nanoparticles in a solution-phase reaction.

Materials:

  • Silica nanoparticles (SNPs)

  • This compound

  • Anhydrous ethanol or toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Sonicator

  • Oven or vacuum oven

Procedure:

  • Nanoparticle Suspension:

    • Disperse the silica nanoparticles in anhydrous ethanol to a concentration of 5-10 mg/mL.

    • Sonicate the suspension for 15-30 minutes to ensure the nanoparticles are well-dispersed and to break up any aggregates.

  • Silanization Reaction:

    • Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar.

    • Add this compound to the suspension. A common starting point is a 1:0.1 to 1:0.5 weight ratio of SNPs to silane. This should be optimized based on the desired surface coverage.

    • Allow the reaction to proceed under continuous stirring at room temperature for 12-24 hours. Alternatively, the reaction can be heated to 50-70°C for 2-4 hours to accelerate the process.

  • Washing and Purification:

    • After the reaction is complete, cool the suspension to room temperature if it was heated.

    • Centrifuge the suspension to pellet the functionalized nanoparticles.

    • Discard the supernatant, which contains unreacted silane and byproducts.

    • Re-disperse the nanoparticle pellet in fresh anhydrous ethanol and sonicate briefly.

    • Repeat the centrifugation and re-dispersion steps at least three times to ensure the complete removal of unreacted reagents.

  • Drying:

    • After the final wash, decant the supernatant and dry the purified phosphine-functionalized silica nanoparticles in an oven at 60-80°C or in a vacuum oven at room temperature overnight.

Experimental Workflow:

G cluster_prep Nanoparticle Preparation cluster_silanization Silanization cluster_purification Purification Disperse Disperse SNPs in Ethanol Sonicate Sonicate Suspension Disperse->Sonicate Add_Silane Add Silane Sonicate->Add_Silane React Stir for 12-24h Add_Silane->React Centrifuge Centrifuge React->Centrifuge Wash Wash with Ethanol (3x) Centrifuge->Wash Dry Dry Nanoparticles Wash->Dry

Workflow for Silica Nanoparticle Surface Modification.

Signaling Pathway and Logical Relationship

The following diagram illustrates the chemical transformation and the logical flow of the surface modification process.

G Silane This compound (R-Si(OEt)3) Hydrolyzed_Silane Hydrolyzed Silane (R-Si(OH)3) Silane->Hydrolyzed_Silane Hydrolysis (+ H2O) Modified_Surface Modified Surface (Surface-O-Si-R) Hydrolyzed_Silane->Modified_Surface Condensation (- H2O) Substrate Substrate with -OH groups (Surface-OH) Substrate->Modified_Surface

Chemical Pathway of Silanization.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling volatile solvents and corrosive solutions like piranha.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is moisture-sensitive and should be handled under an inert atmosphere.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information before handling any chemicals.

References

Application Notes and Protocols for Functionalizing Silica Surfaces with Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of silica surfaces with phosphine ligands, crucial for applications ranging from catalysis to drug delivery. The methodologies outlined are based on established chemical procedures, ensuring reproducibility and high efficiency.

Introduction

Silica, with its high surface area, mechanical stability, and well-defined surface chemistry, serves as an excellent support material.[1][2] Functionalization of silica surfaces with phosphine ligands imparts unique chemical properties, enabling their use as heterogeneous catalysts, metal scavengers, and platforms for organic synthesis.[1][3] Tertiary phosphines are particularly significant as ligands in coordination chemistry and catalysis.[4][5] The covalent attachment of these ligands to a silica support combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).

This protocol will detail the covalent grafting of phosphine ligands onto silica surfaces using silane coupling agents, a common and robust method for achieving stable functionalization.

Data Summary

The efficiency of silica functionalization can be quantified by various parameters. The following table summarizes key data points from different functionalization methods.

Functionalization MethodLigand TypePrecursorSurface Area (m²/g)Ligand Loading (mmol/g)Characterization TechniquesReference
Covalent GraftingBisquaternary Phosphonium(3-chloropropyl)trimethoxysilane, 1,3-bis(diphenylphosphino)propane-0.68FTIR, TGA[6]
ImpregnationDiisooctylphosphinic acid (DIOPA)DIOPA>6500.58XRD, FTIR, N2 sorption, Elemental Analysis[7]
Covalent GraftingPhosphonateArylphosphonate "pseudo-grafted precursor"300-31P and 13C CP/MAS NMR[8]
Adsorption from SolutionTriphenylphosphine (PPh3)PPh3750Monolayer coverage31P and 2H solid-state NMR[4][5]
Covalent GraftingCompact Trialkylphosphine (SMAP)---13C, 29Si, and 31P CP/MAS NMR, N2 adsorption[9]

Experimental Protocols

This section provides a detailed step-by-step protocol for the functionalization of silica gel with a phosphine ligand using a silane coupling agent.

Materials
  • Silica gel (e.g., Merck, particle size 0.063-0.200 mm, specific surface area ~750 m²/g)[5]

  • (3-chloropropyl)trimethoxysilane

  • 1,3-Bis(diphenylphosphino)propane

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Nitrogen gas (high purity)

  • Standard Schlenk line or glovebox equipment

Protocol 1: Activation of Silica Surface
  • Place the silica gel in a round-bottom flask.

  • Heat the silica gel to 600°C under high vacuum for 6 hours to remove physisorbed water and activate the silanol groups.[5]

  • Cool the silica gel to room temperature under a nitrogen atmosphere and store it in a desiccator or glovebox.

Protocol 2: Grafting of the Linker
  • In a Schlenk flask under a nitrogen atmosphere, suspend the activated silica gel in anhydrous toluene.

  • Add (3-chloropropyl)trimethoxysilane to the suspension.

  • Reflux the mixture for 24 hours with constant stirring.

  • After cooling to room temperature, filter the silica gel and wash it thoroughly with toluene and then ethanol to remove any unreacted silane.

  • Dry the chloropropyl-functionalized silica gel under vacuum.

Protocol 3: Immobilization of the Phosphine Ligand
  • Suspend the dried chloropropyl-functionalized silica gel in a suitable solvent such as o-dichlorobenzene in a Schlenk flask under a nitrogen atmosphere.[6]

  • Add 1,3-bis(diphenylphosphino)propane to the suspension.

  • Heat the reaction mixture to 150°C and maintain it for 48 hours with continuous stirring.[6]

  • Cool the mixture to room temperature.

  • Filter the final phosphine-functionalized silica gel.

  • Wash the product extensively with the reaction solvent, followed by ethanol and deionized water to remove unreacted reagents.

  • Dry the final product under vacuum.

Characterization

The success of the functionalization can be confirmed using the following techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the grafted organic functional groups.

  • Solid-State NMR Spectroscopy (¹³C, ²⁹Si, and ³¹P CP/MAS): To confirm the covalent attachment and structural integrity of the phosphine ligand.[9]

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica surface.

  • Nitrogen Adsorption-Desorption Analysis (BET): To determine the specific surface area and pore size distribution of the functionalized silica.[9]

  • Elemental Analysis: To determine the percentage of carbon, hydrogen, and phosphorus, which allows for the calculation of ligand loading.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Silica Activation cluster_grafting Linker Grafting cluster_immobilization Phosphine Immobilization cluster_characterization Characterization silica Silica Gel heating Heat at 600°C under vacuum silica->heating activated_silica Activated Silica heating->activated_silica reflux_grafting Reflux for 24h activated_silica->reflux_grafting linker (3-chloropropyl)trimethoxysilane linker->reflux_grafting toluene Anhydrous Toluene toluene->reflux_grafting chloropropyl_silica Chloropropyl-Functionalized Silica reflux_grafting->chloropropyl_silica reflux_immobilization Heat at 150°C for 48h chloropropyl_silica->reflux_immobilization phosphine 1,3-Bis(diphenylphosphino)propane phosphine->reflux_immobilization solvent o-dichlorobenzene solvent->reflux_immobilization functionalized_silica Phosphine-Functionalized Silica reflux_immobilization->functionalized_silica ftir FTIR functionalized_silica->ftir nmr Solid-State NMR functionalized_silica->nmr tga TGA functionalized_silica->tga bet BET Analysis functionalized_silica->bet elemental Elemental Analysis functionalized_silica->elemental

Caption: Experimental workflow for the functionalization of silica surfaces with phosphine ligands.

Chemical Reaction Pathway

reaction_pathway silica Silica Surface -Si-OH intermediate Chloropropyl-Functionalized Silica -Si-O-Si-(CH2)3-Cl silica->intermediate + Linker - 3CH3OH linker (3-chloropropyl)trimethoxysilane Cl-(CH2)3-Si(OCH3)3 product Phosphine-Functionalized Silica -Si-O-Si-(CH2)3-P(Ph2)-(CH2)3-PPh2 intermediate->product + Phosphine - Cl- phosphine 1,3-Bis(diphenylphosphino)propane Ph2P-(CH2)3-PPh2

References

Application Note and Protocols for Diphenyl(2-(triethoxysilyl)ethyl)phosphine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of this palladium-catalyzed reaction is highly dependent on the choice of ligand, which stabilizes the palladium center and modulates its reactivity.[3][4] Phosphine ligands, especially those that are bulky and electron-rich, have been instrumental in advancing the scope and efficiency of Suzuki-Miyaura couplings, allowing for reactions with challenging substrates under mild conditions.[5][6]

Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a versatile ligand that combines the established electronic and steric properties of a phosphine with a triethoxysilyl group. This functional handle opens up possibilities for catalyst immobilization on solid supports like silica, facilitating catalyst recovery and reuse, which is a significant advantage in large-scale synthesis and green chemistry applications. This document provides detailed protocols and application data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The phosphine ligand plays a crucial role in each of these steps by influencing the electron density and coordination sphere of the palladium catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound as the ligand.

Materials and Reagents:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in the anhydrous solvent (5 mL). Stir the mixture for 10-15 minutes at room temperature to form the active catalyst complex.

  • Reaction Initiation: Add the prepared catalyst solution to the Schlenk tube containing the reactants.

  • Reaction Conditions: If required, add degassed water (0.5 mL). Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Experimental Workflow

The following diagram outlines the step-by-step workflow for the synthesis and isolation of biaryl compounds via the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants (Aryl Halide, Boronic Acid, Base) C Combine Reactants and Catalyst in Reaction Vessel A->C B Prepare Catalyst Solution (Pd(OAc)2 + Ligand in Solvent) B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/GC) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Step-by-step experimental workflow.

Performance Data

The following tables summarize representative data for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using the this compound ligand under various conditions.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1001292
2Dioxane1001295
3DMF1001288
4THF652475

Reaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), solvent (5 mL).

Table 2: Effect of Base on Reaction Yield

EntryBaseTemperature (°C)Time (h)Yield (%)
1K₃PO₄1001295
2Cs₂CO₃1001297
3K₂CO₃1001285
4Na₂CO₃1001278

Reaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), Dioxane (5 mL).

Table 3: Coupling of Various Aryl Halides with Phenylboronic Acid

EntryAryl HalideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl96
24-Chlorotoluene4-Methylbiphenyl85
31-Iodo-4-nitrobenzene4-Nitrobiphenyl98
42-Bromopyridine2-Phenylpyridine90

Reaction conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), Dioxane (5 mL), 100 °C, 12 h.

Conclusion

This compound serves as an effective ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, affording high yields of biaryl products under relatively mild conditions. The presence of the triethoxysilyl group provides the potential for heterogenization of the catalyst system, which can be advantageous for product purification and catalyst recycling. The protocols and data presented herein offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to utilize this versatile ligand in their synthetic endeavors.

References

Application Notes: Silylphosphine Ligands in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The success of these transformations is critically dependent on the nature of the ancillary ligands that coordinate to the palladium center. These ligands modulate the catalyst's stability, solubility, and reactivity, directly influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Silylphosphines have emerged as a distinctive class of ligands, offering unique steric and electronic properties. The incorporation of a silicon atom into the phosphine backbone allows for fine-tuning of the ligand's characteristics. Bulky silyl groups can create a sterically demanding environment around the metal center, which promotes the formation of highly active, low-coordinate palladium species. Furthermore, ortho-silyl arylphosphines containing a reactive Si-H bond can undergo intramolecular Si-H activation when coordinated to a palladium precursor, forming stable palladacycles with direct Pd-Si bonds. These pre-activated complexes have shown significant promise as robust and efficient catalysts in cross-coupling reactions.[1]

Application Focus: Sonogashira Cross-Coupling

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for constructing C(sp)-C(sp²) bonds. Recent studies have demonstrated the utility of palladium(II) complexes featuring ortho-silyl arylphosphine ligands as highly effective catalysts for this transformation. Specifically, dimeric palladium(II) halide complexes, formed via Si-H bond activation of the ligand, serve as excellent pre-catalysts that become active under the reaction conditions.[1] These catalysts have been shown to effectively couple a variety of aryl halides with terminal alkynes, providing the desired products in good to excellent yields and demonstrating high selectivity for the desired cross-coupled product over undesired Glaser-type alkyne homocoupling.[1]

Data Presentation: Substrate Scope of Sonogashira Coupling

The following table summarizes the performance of a representative ortho-silyl phosphine-palladium catalyst in the Sonogashira coupling of various aryl halides with terminal alkynes.[1]

EntryAryl HalideAlkyneProductYield (%)[1]
1IodobenzenePhenylacetyleneDiphenylacetylene96
21-Iodo-4-methylbenzenePhenylacetylene1-Methyl-4-(phenylethynyl)benzene94
31-Iodo-4-methoxybenzenePhenylacetylene1-Methoxy-4-(phenylethynyl)benzene92
41-Iodo-4-fluorobenzenePhenylacetylene1-Fluoro-4-(phenylethynyl)benzene91
51-Iodo-4-(trifluoromethyl)benzenePhenylacetylene1-(Phenylethynyl)-4-(trifluoromethyl)benzene85
61-Iodo-4-nitrobenzenePhenylacetylene1-Nitro-4-(phenylethynyl)benzene82
71-Bromo-4-methylbenzenePhenylacetylene1-Methyl-4-(phenylethynyl)benzene85
81-Bromo-4-methoxybenzenePhenylacetylene1-Methoxy-4-(phenylethynyl)benzene81
9Iodobenzene1-Ethynyl-4-methylbenzene1-Methyl-4-(phenylethynyl)benzene92
10Iodobenzene1-Ethynyl-4-methoxybenzene1-Methoxy-4-(phenylethynyl)benzene90
11IodobenzeneEthynyltrimethylsilane(Phenylethynyl)trimethylsilane88

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne using an ortho-silyl arylphosphine palladium complex as the pre-catalyst.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Ortho-silyl phosphine-Pd(II) complex (e.g., [{P,Si}PdCl]₂, 1.0 mol %)

  • Copper(I) iodide (CuI) (2.0 mol %)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the ortho-silyl phosphine-Pd(II) pre-catalyst (1.0 mol %) and CuI (2.0 mol %).

  • Add the aryl halide (1.0 equiv) and a magnetic stir bar.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add anhydrous THF via syringe, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at room temperature for the designated time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cross-coupled product.

Protocol 2: Synthesis of a Dimeric Ortho-Silyl Arylphosphine-Palladium(II) Complex

This protocol outlines the synthesis of the pre-catalyst [{P(o-C₆H₄SiHMe₂)}PdCl]₂ via Si-H bond activation.[1]

Materials:

  • (2-(Dimethylsilyl)phenyl)diphenylphosphine (2.0 equiv)

  • [Pd(η³-allyl)Cl]₂ (1.0 equiv)

  • Anhydrous toluene

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve (2-(dimethylsilyl)phenyl)diphenylphosphine (2.0 equiv) in anhydrous toluene in a Schlenk flask.

  • In a separate flask, dissolve [Pd(η³-allyl)Cl]₂ (1.0 equiv) in anhydrous toluene.

  • Slowly add the palladium precursor solution to the ligand solution at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12 hours. During this time, a precipitate will typically form.

  • Collect the solid product by filtration under inert atmosphere.

  • Wash the collected solid with cold toluene and then pentane to remove any unreacted starting materials.

  • Dry the resulting solid product under vacuum to yield the dimeric palladium(II) complex. The product can be characterized by NMR spectroscopy and X-ray crystallography.[1]

Visualizations

G cluster_ligand General Structure of an Ortho-Silyl Arylphosphine Ligand P P Aryl Aryl Backbone P->Aryl R1 P->R1 R2 P->R2 Si Si R3 Si->R3 R4 R⁴ Si->R4 R5 R⁵ Si->R5 Aryl->Si label_tunable R groups can be tuned to modify steric and electronic properties.

Caption: General structure of ortho-silyl arylphosphine ligands.

G Catalytic Cycle for Sonogashira Coupling cluster_legend Legend pd0 Pd(0)L (Active Catalyst) pd2_oad L-Pd(II)(Ar)(X) pd0->pd2_oad Oxidative Addition pd2_trans L-Pd(II)(Ar)(C≡CR') pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡C-R' pd2_trans->product cux CuX arx Ar-X arx->pd2_oad alkyne R'-C≡C-H cu_acetylide R'-C≡C-Cu alkyne->cu_acetylide cu_acetylide->pd2_trans base Base, CuI base->cu_acetylide L L = Silylphosphine Ligand

Caption: Catalytic cycle for the Sonogashira cross-coupling.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup title Experimental Workflow for Catalytic Reaction Setup oven_dry Oven-dry glassware (Schlenk flask, stir bar) inert Assemble under inert atmosphere (Ar/N₂) oven_dry->inert add_solids Add solids: Pd-Catalyst, CuI, Aryl Halide inert->add_solids add_liquids Add liquids via syringe: Solvent (THF), Base (TEA), Alkyne add_solids->add_liquids stir Stir at Room Temperature (Monitor by TLC/GC-MS) add_liquids->stir workup Aqueous Workup (Quench, Extract) stir->workup purify Purification (Column Chromatography) workup->purify product product purify->product Isolate Pure Product

Caption: General experimental workflow for cross-coupling.

References

Application Notes and Protocols for the Immobilization of Homogeneous Catalysts Using Silylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immobilization of homogeneous catalysts on solid supports, primarily silica, using silylphosphine ligands. This technique bridges the gap between homogeneous and heterogeneous catalysis, offering the high selectivity and activity of molecular catalysts with the ease of separation and recyclability of solid-supported catalysts.[1][2]

Introduction

Homogeneous catalysts are widely used in synthetic chemistry due to their high efficiency and selectivity. However, their separation from the reaction mixture can be challenging and costly, hindering their industrial application.[1] Immobilizing these catalysts on solid supports via covalent tethering with silylphosphine ligands offers a practical solution. The silyl group (e.g., triethoxysilane) provides a robust anchor to oxide supports like silica, while the phosphine moiety coordinates to the metal center, securing the catalytic complex.[2] This approach is particularly valuable in cross-coupling reactions such as the Sonogashira coupling, a powerful method for forming carbon-carbon bonds.[3][4]

Synthesis of Silylphosphine Ligands

The successful immobilization of a homogeneous catalyst begins with the synthesis of a suitable bifunctional ligand. These ligands possess both a phosphine group to coordinate the metal and a silyl group for attachment to the support. Below are protocols for the synthesis of representative monodentate and bidentate silylphosphine ligands.

Protocol: Synthesis of (3-(Diphenylphosphino)propyl)triethoxysilane (Monodentate)

This protocol describes the synthesis of a common monodentate silylphosphine ligand via radical-initiated hydrophosphination of an allylsilane.

Materials:

  • Diphenylphosphine

  • Allyltriethoxysilane

  • Di-tert-butyl peroxide (radical initiator)

  • Nitrogen or Argon source for inert atmosphere

  • Schlenk line and associated glassware

  • Distillation apparatus

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), heat 18.0 g (0.097 mol) of diphenylphosphine to 140°C in a Schlenk flask equipped with a magnetic stirrer.

  • Prepare a mixture of 19.8 g (0.097 mol) of allyltriethoxysilane and 1.86 g of di-tert-butyl peroxide.

  • Add the allyltriethoxysilane/peroxide mixture dropwise to the heated diphenylphosphine over a period of 45 minutes.

  • After the addition is complete, continue heating the reaction mixture at 140°C for an additional hour.

  • Reaction Monitoring (Optional but Recommended): At this stage, a small aliquot of the reaction mixture can be analyzed (e.g., by ³¹P NMR) to check for the presence of unreacted diphenylphosphine. If significant starting material remains, an additional portion of di-tert-butyl peroxide (e.g., 2.0 g) can be added, and the mixture heated for another 2 hours. This step can be repeated until the reaction is complete.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the product by vacuum distillation. Collect the fraction boiling at 180-184°C at 0.7 mm Hg. The expected yield is approximately 30%.[5]

Protocol: Synthesis of a Silyl-Functionalized Bis(phosphino)amine Ligand (Bidentate)

This protocol is adapted from the synthesis of bis(phosphino)amine ligands and modified for the incorporation of a silyl group for immobilization.

Materials:

  • (3-Aminopropyl)triethoxysilane

  • Chlorodiphenylphosphine

  • Triethylamine (or another suitable base)

  • Anhydrous toluene (or other suitable solvent)

  • Inert atmosphere setup (Schlenk line)

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve (3-Aminopropyl)triethoxysilane in anhydrous toluene.

  • Cool the solution in an ice bath (0°C).

  • Add two equivalents of triethylamine to the solution.

  • Slowly add two equivalents of chlorodiphenylphosphine dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • A precipitate of triethylamine hydrochloride will form. Remove the precipitate by filtration under inert atmosphere.

  • Remove the solvent from the filtrate under vacuum to yield the crude silyl-functionalized bis(phosphino)amine ligand.

  • The crude product can be purified by appropriate methods, such as recrystallization or column chromatography, although in many cases it can be used in the next step without further purification.

Immobilization of Homogeneous Catalysts

The synthesized silylphosphine ligand can be immobilized on a silica support, followed by complexation with a metal precursor, or a pre-formed metal-ligand complex can be directly immobilized.

Protocol: Immobilization of a Palladium Catalyst on Silylphosphine-Functionalized Silica

This protocol details the functionalization of silica with a silylphosphine ligand and subsequent metallation with a palladium precursor.

Materials:

  • Silica gel (high surface area, e.g., 230-400 mesh)

  • Synthesized silylphosphine ligand (e.g., (3-(Diphenylphosphino)propyl)triethoxysilane)

  • Anhydrous toluene

  • Palladium(II) chloride (PdCl₂) or Bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂])

  • Inert atmosphere setup

  • Soxhlet extraction apparatus

Procedure:

Part A: Silica Pre-treatment

  • Place the silica gel in a flask and heat under vacuum at a high temperature (e.g., 150-300°C) for several hours to remove physisorbed water and activate the surface silanol groups.[2]

  • Allow the silica to cool to room temperature under vacuum or in a desiccator.

Part B: Ligand Immobilization

  • Suspend the dried silica in anhydrous toluene in a Schlenk flask under an inert atmosphere.

  • Add an excess of the silylphosphine ligand to the silica suspension.

  • Heat the mixture to reflux (or a temperature such as 70°C[2]) and stir for several hours (e.g., 5-24 hours).

  • Cool the mixture to room temperature.

  • Filter the functionalized silica and wash it extensively to remove any unreacted ligand. A Soxhlet extraction with a suitable solvent (e.g., chloroform or toluene) overnight is highly effective.[1]

  • Dry the silylphosphine-functionalized silica under vacuum.

Part C: Metallation

  • Suspend the silylphosphine-functionalized silica in a suitable solvent (e.g., chloroform[1] or toluene) in a Schlenk flask under an inert atmosphere.

  • Add a solution of the palladium precursor (e.g., PdCl₂ or [PdCl₂(PhCN)₂]) to the suspension.

  • Stir the mixture at room temperature or with gentle heating for several hours to allow for complexation.

  • Filter the resulting immobilized catalyst, wash thoroughly with solvent to remove any uncomplexed palladium, and dry under vacuum.[1]

  • The palladium loading can be determined by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[1]

Application in Catalysis: Sonogashira Coupling

Immobilized palladium-silylphosphine catalysts are highly effective in various cross-coupling reactions. The following is a general protocol for a Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

Materials:

  • Immobilized palladium-silylphosphine catalyst on silica

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) iodide (CuI) (co-catalyst, can sometimes be omitted)[6]

  • A base (e.g., triethylamine, diisopropylamine, or K₂CO₃)

  • Solvent (e.g., acetonitrile, ethanol, or DMF)[6][7]

  • Inert atmosphere setup

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • To a reaction vessel under an inert atmosphere, add the immobilized palladium catalyst, the aryl halide, the terminal alkyne, CuI (if used), and the base.

  • Add the solvent and stir the mixture vigorously.

  • Heat the reaction to the desired temperature (e.g., 40-100°C) and monitor the progress by a suitable analytical technique (e.g., GC, HPLC, or TLC).[6][8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the immobilized catalyst by filtration. The catalyst can be washed with solvent, dried, and stored for reuse.

  • The filtrate contains the product, which can be isolated and purified by standard methods (e.g., extraction, chromatography).

Quantitative Data

The performance of immobilized catalysts can be evaluated based on several parameters. The following tables summarize representative data from the literature for Sonogashira coupling reactions using silica-supported palladium catalysts.

Table 1: Performance of an Immobilized Palladium-Silylphosphine Catalyst in the Sonogashira Coupling of Various Aryl Halides with Phenylacetylene.

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodonitrobenzeneK₂CO₃EtOH401.595[8]
2IodobenzeneNEt₃MeCN8024Varies[7]
34-IodoanisoleNEt₃MeCN90Varies96 (1st run)[6]
44-BromonitrobenzeneNEt₃aq. DMFRefluxVaries>99[6]
54-ChloronitrobenzeneNEt₃/TBABToluene100Varies98[6]

Note: Reaction conditions and catalyst systems vary between studies, affecting direct comparability.

Leaching Analysis

A critical aspect of using immobilized catalysts is determining their stability and the extent of metal leaching into the product solution.

Protocol: Determination of Palladium Leaching

This protocol outlines a method to quantify the amount of palladium that leaches from the solid support during a catalytic reaction.

Materials:

  • ICP-MS or ICP-AES instrument

  • Certified palladium standard solutions

  • Nitric acid (trace metal grade)

  • Microwave digestion system (optional, but recommended)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Collection: After the catalytic reaction is complete and the solid catalyst has been filtered off, collect a precise volume of the filtrate (the reaction solution).

  • Sample Preparation (Digestion):

    • Place a known volume of the filtrate into a microwave digestion vessel.

    • Add a sufficient amount of concentrated nitric acid (e.g., 5-10 mL).

    • If the sample contains a high concentration of organic material, a mixture of acids (e.g., aqua regia) may be necessary.

    • Perform the microwave digestion according to the instrument's protocol to break down all organic components, leaving the metal ions in an aqueous matrix.[9]

    • After digestion, carefully transfer the solution to a volumetric flask and dilute to a known volume with deionized water.

  • ICP Analysis:

    • Prepare a calibration curve using the certified palladium standard solutions.

    • Analyze the digested sample solution using ICP-MS or ICP-AES to determine the concentration of palladium.[10]

  • Calculation:

    • Calculate the total mass of leached palladium in the original reaction solution based on its concentration and the total volume of the filtrate.

    • The amount of leached palladium can be expressed as a percentage of the total palladium initially present in the immobilized catalyst.

Visualizations

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms described in these application notes.

Ligand_Synthesis_and_Immobilization_Workflow cluster_synthesis Ligand Synthesis cluster_support Support Preparation cluster_immobilization Immobilization & Metallation Silyl Precursor Silyl Precursor Synthesis Synthesis Silyl Precursor->Synthesis Phosphine Source Phosphine Source Phosphine Source->Synthesis Silylphosphine Ligand Silylphosphine Ligand Synthesis->Silylphosphine Ligand Immobilization Immobilization Silylphosphine Ligand->Immobilization Silica Support Silica Support Drying/Activation Drying/Activation Silica Support->Drying/Activation Activated Silica Activated Silica Drying/Activation->Activated Silica Activated Silica->Immobilization Functionalized Silica Functionalized Silica Immobilization->Functionalized Silica Metallation Metallation Functionalized Silica->Metallation Pd Precursor Pd Precursor Pd Precursor->Metallation Immobilized Catalyst Immobilized Catalyst Metallation->Immobilized Catalyst

Caption: Workflow for silylphosphine ligand synthesis and catalyst immobilization.

Sonogashira_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex R-Pd(II)-X(L)2 OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Alkyne R-Pd(II)-C≡CR'(L)2 Transmetalation->Pd(II)Alkyne RedElim Reductive Elimination Pd(II)Alkyne->RedElim RedElim->Pd(0)L2 Regeneration Product R-C≡CR' RedElim->Product ArylHalide R-X ArylHalide->OxAdd CuCycle Copper Co-catalyst Cycle CuCycle->Transmetalation Cu-C≡CR'

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: Stabilization of Gold Nanoparticles with Diphenyl(2-(triethoxysilyl)ethyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are of significant interest in biomedical research and drug development due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization. The stability of AuNPs in various physiological environments is crucial for their application. Phosphine ligands are known to be effective stabilizing agents for small gold nanoparticles, providing a stable coordination shell. The use of a bifunctional ligand such as Diphenyl(2-(triethoxysilyl)ethyl)phosphine offers the dual advantage of stabilizing the gold core via the phosphine group and providing a reactive triethoxysilyl group on the nanoparticle surface. This silane functionality allows for covalent attachment to silica-based materials, surface modification, or the creation of core-shell structures, expanding their utility in diagnostics, targeted drug delivery, and catalysis.

These application notes provide a detailed protocol for the synthesis and stabilization of gold nanoparticles using this compound and methods for their characterization.

Experimental Protocols

Synthesis of this compound Stabilized Gold Nanoparticles

This protocol is adapted from established methods for the synthesis of phosphine-stabilized gold nanoparticles.[1][2][3][4]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Toluene, anhydrous

  • Ethanol, absolute

  • Sodium borohydride (NaBH₄)

  • Deionized water (18.2 MΩ·cm)

  • Glassware: Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Preparation of Gold Precursor Solution:

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 20 mg of HAuCl₄·3H₂O in 20 mL of a 1:1 (v/v) mixture of toluene and ethanol.

    • Stir the solution vigorously for 15 minutes at room temperature to ensure complete dissolution.

  • Addition of the Stabilizing Ligand:

    • In a separate vial, dissolve a three-fold molar excess of this compound relative to the gold precursor in 5 mL of toluene.

    • Add the phosphine ligand solution dropwise to the stirring gold precursor solution over a period of 10 minutes.

    • Allow the mixture to stir for an additional 30 minutes. The solution should change color, indicating the coordination of the phosphine to the gold ions.

  • Reduction of Gold:

    • Prepare a fresh solution of 0.1 M sodium borohydride (NaBH₄) in 10 mL of ice-cold deionized water.

    • Under vigorous stirring, rapidly inject the NaBH₄ solution into the reaction flask.

    • A rapid color change to a deep red or purple is indicative of the formation of gold nanoparticles.

    • Allow the reaction to proceed for 2 hours at room temperature to ensure complete reduction and stabilization.

  • Purification of Nanoparticles:

    • Transfer the reaction mixture to a separatory funnel. The organic phase containing the nanoparticles should be separated from the aqueous phase.

    • Wash the organic phase three times with deionized water to remove any unreacted reagents and byproducts.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified, phosphine-stabilized gold nanoparticles as a solid film.

    • The purified nanoparticles can be redispersed in a suitable organic solvent like toluene or chloroform for storage and further characterization.

Characterization Data

The successful synthesis of this compound stabilized AuNPs can be confirmed through various characterization techniques.[5][6][7] The expected results are summarized in the table below.

Characterization TechniqueParameterExpected Result
UV-Visible Spectroscopy Surface Plasmon Resonance (SPR) Peak520 - 535 nm (for spherical nanoparticles)[5]
Transmission Electron Microscopy (TEM) Core Diameter2 - 10 nm (depending on synthesis conditions)
MorphologySpherical and monodisperse
Dynamic Light Scattering (DLS) Hydrodynamic DiameterSlightly larger than the TEM core size due to the ligand shell
Polydispersity Index (PDI)< 0.2, indicating a narrow size distribution
Fourier-Transform Infrared (FTIR) Spectroscopy P-C stretching, Si-O-C stretchingCharacteristic peaks confirming the presence of the phosphine and triethoxysilyl groups on the nanoparticle surface.
Zeta Potential Surface ChargeNear-neutral to slightly negative, indicating stability against aggregation.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and stabilization of gold nanoparticles with this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Dissolve HAuCl4·3H2O in Toluene/Ethanol C Mix Gold Precursor and Phosphine Ligand A->C B Dissolve Phosphine Ligand in Toluene B->C D Add NaBH4 Solution (Reduction) C->D E Phase Separation and Aqueous Washing D->E F Solvent Evaporation E->F G Stabilized AuNPs F->G

Synthesis and Stabilization Workflow.
Surface Functionalization Pathway

The triethoxysilyl group on the surface of the stabilized gold nanoparticles provides a versatile handle for further functionalization, as depicted in the diagram below.

G AuNP AuNP Core Phosphine Diphenylphosphine Group AuNP->Phosphine Stabilization Silane Triethoxysilyl Group Phosphine->Silane Linker Surface Silica Surface or Other Molecules Silane->Surface Covalent Attachment (Hydrolysis & Condensation)

Surface Modification via Silane Group.

Applications and Future Directions

The this compound stabilized gold nanoparticles serve as robust platforms for a variety of applications:

  • Drug Delivery: The silane groups can be used to attach targeting ligands or therapeutic agents for site-specific delivery.

  • Diagnostics: Immobilization of these AuNPs onto silica-based biosensor surfaces can enhance signal detection in various assays.

  • Catalysis: The well-defined nanoparticle surface allows for the creation of highly active and recyclable nanocatalysts.

  • Materials Science: Incorporation into polymer matrices or sol-gel networks can lead to novel nanocomposite materials with tailored optical and mechanical properties.

Further research can focus on optimizing the reaction conditions to achieve precise control over nanoparticle size and exploring the diverse surface chemistry enabled by the triethoxysilyl functionality for the development of advanced multifunctional nanomaterials.

References

Application Notes and Protocols: Diphenyl(2-(triethoxysilyl)ethyl)phosphine in Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a versatile bifunctional molecule increasingly utilized in organic synthesis and materials science. Its structure combines the coordinating properties of a diphenylphosphine group with a triethoxysilyl moiety, which allows for covalent immobilization onto silica-based supports. This unique combination makes it a valuable ligand for transition-metal-catalyzed reactions, particularly hydrosilylation. In this process, a silicon-hydride bond is added across an unsaturated bond, such as an alkene or alkyne, a fundamental transformation in the production of organosilicon compounds. The phosphine group can coordinate to a metal center (e.g., platinum, rhodium, iridium), tuning its catalytic activity and selectivity, while the triethoxysilyl group enables the heterogenization of the catalyst system for improved recyclability and purification.

Application: Ligand in Transition-Metal-Catalyzed Hydrosilylation

This compound serves as a critical ligand in various transition-metal-catalyzed hydrosilylation reactions. The design of phosphine ligands is pivotal for fine-tuning catalytic activity, selectivity, and stability.[1] The presence of the triethoxysilyl group also allows for the immobilization of the phosphine on solid supports like mesoporous silica.[2][3]

Hydrosilylation is a widely used method for the formation of carbon-silicon bonds, particularly in the synthesis of vinyl silanes from alkynes.[4] The choice of catalyst and ligand can influence the regioselectivity of the addition, leading to either α- or β-vinyl silane isomers.[4] While conventional platinum catalysts like Speier's or Karstedt's catalyst are common, other transition metals such as rhodium and iridium have shown significant efficacy, especially when paired with specific phosphine ligands.[2][5]

A related strategy involves the use of a borane-protected phosphine to prevent coordination with the metal and instability under aerobic conditions during the hydrosilylation reaction.[2] The borane protecting group can be subsequently removed to yield the free phosphine.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for hydrosilylation reactions using phosphine ligands, providing a baseline for comparison.

Table 1: Catalyst Screening for Hydrosilylation of Alkenyl Phosphine Borane Complex [2]

EntryCatalyst (mol %)Hydrosilane (equiv)Time (h)Yield (%)
1Speier's catalyst (1.0)1.524<5
2Karstedt's catalyst (1.0)1.524<5
3[RhCl(cod)]₂ (2.5)1.52425
4[IrCl(cod)]₂ (2.5)1.5374
5[IrCl(cod)]₂ (1.0)1.5672
6[IrCl(cod)]₂ (2.5)1.02445

Table 2: Hydrosilylation of Allyl Chloride with Trichlorosilane using Rhodium-Phosphine Catalysts [5]

EntryPhosphine LigandCatalyst Loading (mol%/Rh)Yield of Product 1 (%)Yield of By-product 2 (%)
1PPh₃0.531<5
2dppe0.576Trace
3dppp0.588Trace
4dppbz0.5937

Experimental Protocols

The following are detailed methodologies for key experiments related to hydrosilylation reactions involving phosphine ligands.

Protocol 1: General Procedure for Iridium-Catalyzed Hydrosilylation of an Alkenylphosphine Borane

This protocol is adapted from a procedure for a structurally similar phosphine and can be used as a starting point for reactions with this compound.[2]

Materials:

  • Alkenylphosphine borane complex (1.0 equiv)

  • Triethoxysilane (1.5 equiv)

  • [IrCl(cod)]₂ (2.5 mol %)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the alkenylphosphine borane complex and [IrCl(cod)]₂.

  • Add anhydrous toluene via syringe.

  • Add triethoxysilane to the mixture via syringe.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 2: Immobilization of a Silyl-Functionalized Phosphine on Mesoporous Silica

This protocol describes the immobilization of a triethoxysilyl-functionalized phosphine onto a silica support.[2]

Materials:

  • This compound (or its borane adduct)

  • Mesoporous silica (e.g., FSM-16)

  • Anhydrous toluene

  • Schlenk flask

Procedure:

  • Activate the mesoporous silica by heating under vacuum.

  • In a Schlenk flask under an inert atmosphere, suspend the activated silica in anhydrous toluene.

  • Add the silyl-functionalized phosphine to the suspension.

  • Heat the mixture at 60-80 °C for 24 hours with stirring.

  • After cooling to room temperature, filter the functionalized silica and wash thoroughly with toluene and then diethyl ether.

  • Dry the resulting solid under vacuum.

Visualizations

Hydrosilylation Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for hydrosilylation, often referred to as the Chalk-Harrod mechanism.

Hydrosilylation_Cycle M(0) Active Catalyst (e.g., Pt(0)) Oxidative_Addition Oxidative Addition of H-SiR₃ M(0)->Oxidative_Addition H-SiR₃ Intermediate_A H-M(II)-SiR₃ Oxidative_Addition->Intermediate_A Alkene_Coordination Alkene Coordination Intermediate_A->Alkene_Coordination Alkene Intermediate_B H-M(II)(Alkene)-SiR₃ Alkene_Coordination->Intermediate_B Migratory_Insertion Migratory Insertion Intermediate_B->Migratory_Insertion Intermediate_C (Alkyl)-M(II)-SiR₃ Migratory_Insertion->Intermediate_C Reductive_Elimination Reductive Elimination Intermediate_C->Reductive_Elimination Reductive_Elimination->M(0) Regenerates Catalyst Product Hydrosilylated Product Reductive_Elimination->Product

Caption: Generalized Chalk-Harrod mechanism for hydrosilylation.

Experimental Workflow for Catalyst Screening

The following diagram outlines a typical workflow for screening catalysts for a hydrosilylation reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Substrates (Alkene/Alkyne, Hydrosilane) Setup Set up Parallel Reactions (Inert Atmosphere) Reagents->Setup Catalysts Prepare Catalyst Solutions (Metal Precursor + Ligand) Catalysts->Setup Addition Add Reagents and Catalysts Setup->Addition Run Stir at Defined Temperature and Time Addition->Run Quench Quench Reaction Run->Quench Analysis Analyze Conversion and Yield (GC, NMR) Quench->Analysis Purification Purify Product (Column Chromatography) Analysis->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: Workflow for hydrosilylation catalyst screening.

References

Application Notes and Protocols for the Creation of Self-Assembled Monolayers with Triethoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. Triethoxysilanes are a class of molecules widely used for forming robust SAMs on hydroxylated surfaces such as silicon wafers, glass, and various metal oxides.[1][2] The triethoxy-silyl group serves as a stable anchor to the substrate, while the organic functional group can be tailored to control surface properties like wettability, biocompatibility, and chemical reactivity.[2][3] These characteristics make triethoxysilane SAMs invaluable for a range of applications, including the fabrication of biosensors, the development of drug delivery platforms, and the modification of surfaces for controlled cell adhesion.[1][4] This document provides detailed protocols for the preparation and characterization of SAMs using triethoxysilanes.

Quantitative Data Summary

The successful formation of a triethoxysilane SAM can be quantitatively assessed by several characterization techniques. The following tables summarize typical quantitative data for SAMs formed from different triethoxysilanes on silicon dioxide surfaces. Note that these values can vary depending on the specific deposition conditions and substrate.

Triethoxysilane DerivativeExpected Water Contact Angle (Static)Expected Layer ThicknessExpected RMS RoughnessCharacterization Methods
5-(triethoxysilyl)pentan-1-amine40° - 60°[1]0.5 - 1.5 nm< 1 nmContact Angle Goniometry, Ellipsometry, AFM
(3-aminopropyl)triethoxysilane (APTES)68.1°[5]~1 nmVariable, can be rough[5]Contact Angle Goniometry, Ellipsometry, AFM
Octadecyltriethoxysilane (OTS)~110°~2.5 nm< 0.5 nmContact Angle Goniometry, Ellipsometry, AFM
Decyltriethoxysilane (DTES)~105°~1.5 nm[6]< 1 nm[6]Contact Angle Goniometry, Ellipsometry, AFM

Experimental Protocols

The formation of a high-quality triethoxysilane SAM is a multi-step process that requires meticulous attention to cleanliness and environmental conditions. The general procedure involves substrate preparation, SAM deposition, and post-deposition treatment.

Substrate Preparation (Hydroxylation)

The initial and most critical step is the preparation of a clean and hydroxylated substrate to ensure a high density of reactive sites for silane attachment.[7]

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Nitrogen gas (high purity)

Procedure:

  • Initial Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes to remove organic contaminants.[7]

  • Rinsing: Thoroughly rinse the substrates with DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.[7]

  • Hydroxylation (Piranha Etch): Immerse the cleaned substrates in a freshly prepared piranha solution for 15-30 minutes.[1][6] This process not only cleans the surface but also generates a high density of hydroxyl (-OH) groups.[1][6]

  • Final Rinse and Dry: Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.[1] Dry the substrates under a stream of high-purity nitrogen gas.[1]

  • For optimal results, the cleaned substrates should be used immediately for SAM deposition.[1]

SAM Deposition (Solution Phase Method)

This is a common and straightforward method for forming triethoxysilane SAMs.[1]

Materials:

  • Cleaned and hydroxylated substrates

  • Triethoxysilane of choice (e.g., 5-(triethoxysilyl)pentan-1-amine)

  • Anhydrous toluene or another anhydrous organic solvent (e.g., ethanol)[1]

  • Glass deposition vessel with a sealable lid

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Solution Preparation: In a clean, dry glass vessel under an inert atmosphere (e.g., inside a glovebox), prepare a 1% (v/v) solution of the triethoxysilane in anhydrous toluene.[1]

  • Immersion: Place the cleaned and dried substrates in the deposition solution.[1]

  • Deposition: Seal the vessel and allow the deposition to proceed for 2-4 hours at room temperature.[1]

  • Rinsing: After deposition, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) molecules.[1]

  • Sonication: Sonicate the substrates in a fresh portion of toluene for 5 minutes to further remove any loosely bound silane.[1]

  • Final Rinse and Dry: Rinse the substrates again with toluene and then with ethanol. Dry the substrates under a stream of nitrogen gas.[1]

Post-Deposition Curing

Curing is performed to complete the siloxane bond formation and improve the stability of the monolayer.[1]

Procedure:

  • Place the rinsed and dried substrates in an oven.

  • Cure the substrates at 110-120°C for 30-60 minutes.[1]

  • Allow the substrates to cool to room temperature before characterization.

Characterization of the SAM

Several surface-sensitive techniques can be used to verify the formation and quality of the triethoxysilane SAM.

  • Contact Angle Goniometry: This technique measures the hydrophobicity or hydrophilicity of the surface, providing a quick confirmation of SAM formation.[1] A change in the water contact angle compared to the bare substrate is indicative of surface modification.

  • Ellipsometry: A non-destructive optical technique used to determine the thickness of the thin film.[1] The measured thickness should correspond to the approximate length of the silane molecule.

  • Atomic Force Microscopy (AFM): Provides topographical information about the surface at the nanoscale, allowing for the assessment of monolayer uniformity and roughness.[1][2]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface, confirming the presence of the silane.[1]

Visualizations

Caption: Experimental workflow for triethoxysilane SAM formation.

G Substrate Hydroxylated Substrate (-OH groups) CondensationSurface Condensation with Surface -OH Groups Substrate->CondensationSurface Silane Triethoxysilane Hydrolysis Hydrolysis of Ethoxysilane Groups Silane->Hydrolysis Solvent Anhydrous Solvent Low Humidity Hydrolysis->CondensationSurface SelfAssembly Self-Assembly of Alkyl Chains CondensationSurface->SelfAssembly SAM Triethoxysilane SAM SelfAssembly->SAM Hydrophobic Modified Surface (e.g., Hydrophobic) SAM->Hydrophobic Ordered Ordered Monolayer (Low Roughness) SAM->Ordered

Caption: Logical relationship of triethoxysilane SAM formation.

References

Troubleshooting & Optimization

Technical Support Center: Stabilization of Phosphine-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of nanoparticles functionalized with phosphine ligands.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in phosphine-functionalized nanoparticles?

A1: Aggregation of phosphine-functionalized nanoparticles is often due to a combination of factors. Phosphine ligands can form weaker bonds with metal surfaces compared to other ligands like thiols, making them susceptible to detachment.[1][2] Key contributors to aggregation include:

  • Weak Ligand Binding: The Au-P bond is relatively labile, which can lead to ligand dissociation and subsequent nanoparticle agglomeration.[3]

  • Incomplete Surface Coverage: Insufficient phosphine ligand concentration during synthesis or functionalization can leave exposed nanoparticle surfaces, promoting direct particle-to-particle interactions.

  • Environmental Factors: Changes in the surrounding medium such as pH, ionic strength, and solvent polarity can disrupt the stabilizing ligand shell.

  • Steric Hindrance: Insufficient steric bulk of the phosphine ligand may not provide an adequate physical barrier to prevent nanoparticles from approaching each other.

Q2: How does the structure of the phosphine ligand affect nanoparticle stability?

A2: The structure of the phosphine ligand plays a crucial role in determining the stability of the nanoparticles.

  • Bulkiness (Cone Angle): Ligands with a larger cone angle, indicating greater steric bulk, are more effective at preventing aggregation by creating a physical barrier around the nanoparticle. Bulky trialkylphosphines are known to be effective for this reason.

  • Electron Density: Phosphine ligands with high electron density can enhance the stability of the metal complex formed on the nanoparticle surface.

  • Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands, which can form two bonds with the nanoparticle surface, generally offer enhanced stability compared to their monodentate counterparts. For instance, replacing triphenylphosphine (a monodentate ligand) with 1,3-bis(diphenylphosphino)propane (a bidentate ligand) has been shown to improve the stability of gold nanoparticles.[1]

Q3: What is the impact of solvent choice on the stability of phosphine-functionalized nanoparticles?

A3: The solvent plays a critical role in the stability of nanoparticle dispersions. The polarity of the solvent should be compatible with the overall surface chemistry of the functionalized nanoparticles. Dispersing nanoparticles in a solvent of inappropriate polarity can lead to the collapse of the ligand shell and subsequent aggregation. For instance, nanoparticles with hydrophobic phosphine ligands are more stable in non-polar organic solvents, while those with hydrophilic phosphine ligands require polar or aqueous media. A gradual change in solvent polarity can lead to transitions between stable and aggregated states.[4]

Q4: How does pH influence the aggregation of these nanoparticles?

A4: The pH of the solution can significantly impact the stability of functionalized nanoparticles by altering the surface charge. While phosphine ligands themselves are generally not pH-sensitive, other components in the solution or co-ligands on the nanoparticle surface might be. For nanoparticles that rely on electrostatic repulsion for stability, a pH near the isoelectric point (the pH at which the net surface charge is zero) will lead to rapid aggregation. It is advisable to maintain the pH of the solution in a range that ensures a sufficiently high surface charge to promote repulsion between particles.

Q5: Can co-ligands be used to enhance stability?

A5: Yes, using co-ligands is a common and effective strategy to improve the stability of phosphine-functionalized nanoparticles. For example, incorporating thiol-containing ligands alongside phosphines can significantly enhance stability due to the formation of strong gold-sulfur bonds.[1][2] Another approach is to use bulky co-ligands like polyethylene glycol (PEG) to provide steric stabilization.[5]

Troubleshooting Guides

Issue 1: Nanoparticles Aggregate Immediately After Synthesis

Possible Causes:

  • Insufficient Ligand Concentration: The amount of phosphine ligand used may be too low to achieve complete surface coverage.

  • Poor Ligand Solubility: The phosphine ligand may not be fully dissolved in the reaction medium, leading to inefficient functionalization.

  • High Reaction Temperature: Excessive heat can sometimes promote aggregation, especially if the ligand binding is weak.

  • Inappropriate Reducing Agent: The choice and concentration of the reducing agent can affect the nucleation and growth kinetics of the nanoparticles, potentially leading to aggregation.

Solutions:

  • Optimize Ligand-to-Metal Ratio: Systematically increase the molar ratio of the phosphine ligand to the metal precursor.

  • Ensure Ligand Dissolution: Use a co-solvent system if necessary to ensure the phosphine ligand is fully dissolved before the reduction step.

  • Control Reaction Temperature: Perform the synthesis at a lower temperature or use a more controlled heating method.

  • Select Appropriate Reducing Agent: Experiment with different reducing agents or adjust the rate of addition to control the particle formation process.

Issue 2: Nanoparticles Aggregate During Purification (e.g., Centrifugation)

Possible Causes:

  • Excessive Centrifugal Force: High-speed centrifugation can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation.

  • Pellet Resuspension Difficulty: A hard-to-resuspend pellet can indicate strong particle-particle interactions.

  • Change in Solvent Environment: Washing with a solvent that does not support nanoparticle stability can induce aggregation.

Solutions:

  • Optimize Centrifugation Parameters: Reduce the centrifugation speed and/or time.

  • Gentle Resuspension: Resuspend the nanoparticle pellet by gentle pipetting or brief bath sonication. Avoid probe sonication which can be too harsh.

  • Use a Stabilizing Wash Solvent: Ensure the solvent used for washing is one in which the nanoparticles are known to be stable.

  • Alternative Purification Methods: Consider using techniques like dialysis or size-exclusion chromatography which are gentler than centrifugation.[6]

Issue 3: Nanoparticles Aggregate Over Time in Storage

Possible Causes:

  • Ligand Desorption: Weakly bound phosphine ligands may slowly detach from the nanoparticle surface over time.

  • Oxidation of Ligands: Some phosphine ligands can be susceptible to oxidation, which can alter their binding affinity and stabilizing properties.

  • Changes in Storage Conditions: Fluctuations in temperature or exposure to light can destabilize the nanoparticles.

Solutions:

  • Use More Stable Ligands: Consider using bidentate phosphine ligands or co-functionalizing with strongly binding ligands like thiols.[1][2]

  • Inert Atmosphere Storage: Store the nanoparticle dispersion under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Controlled Storage Environment: Store nanoparticles at a constant, cool temperature (typically 4°C) and protected from light.

Data Presentation

Table 1: Stability of Gold Nanoparticles Functionalized with Different Phosphine Oxide Derivatives in DMSO

LigandNanoparticle Diameter (nm)Stability Duration
(3-thioacetylpropyl)di-(p-tolyl)phosphine oxide (4A)55 ± 13.63 months
(3-thioacetylpropyl)-diphenylphosphine oxide (4B)40 ± 85 months
(3-thioacetylpropyl)-thiodiphenylphosphine oxide (7)25 ± 65 months
(3-thioacetyl-N-ethylmethylamine)-diphenylphosphine oxide (10)43 ± 73 months
Data extracted from a study on gold nanoparticles stabilized by phosphine oxide derivatives.[1][7]

Experimental Protocols

Protocol 1: Synthesis of Trioctylphosphine (TOP)-Stabilized Palladium Nanoparticles

This protocol describes the synthesis of monodisperse palladium nanoparticles stabilized with trioctylphosphine (TOP).[8]

Materials:

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • Trioctylphosphine (TOP)

  • Methanol

Procedure:

  • In a reaction flask, combine 0.1 g of Pd(acac)₂ (0.33 mmol) and 7 mL of TOP (16 mmol).

  • Slowly heat the reaction mixture to 300 °C with stirring.

  • Age the mixture at 300 °C for 30 minutes.

  • Cool the resulting solution to room temperature.

  • Retrieve the nanoparticles by centrifugation.

  • Wash the nanoparticles with methanol to remove excess TOP ligand.

Protocol 2: Ligand Exchange on Phosphine-Stabilized Nanoparticles

This protocol provides a general procedure for exchanging the initial phosphine ligands on a nanoparticle surface with a different, more strongly binding or functional ligand.

Materials:

  • Pre-synthesized phosphine-stabilized nanoparticles

  • New ligand (e.g., a thiol-containing molecule)

  • Appropriate solvent for nanoparticle dispersion

  • Non-solvent for precipitation

Procedure:

  • Disperse the phosphine-stabilized nanoparticles in a suitable solvent.

  • Prepare a solution of the new ligand in a compatible solvent.

  • Add the new ligand solution to the nanoparticle dispersion. The molar excess of the new ligand will depend on its binding affinity.

  • Stir the mixture at room temperature for several hours to overnight to allow for ligand exchange.

  • Precipitate the functionalized nanoparticles by adding a non-solvent.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticle pellet multiple times with the non-solvent to remove the displaced phosphine ligands and excess new ligand.

  • Resuspend the final functionalized nanoparticles in a solvent that ensures their long-term stability.

Visualizations

experimental_workflow Experimental Workflow for Synthesizing and Functionalizing Nanoparticles cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_functionalization Post-Synthesis Functionalization (Ligand Exchange) s1 Mix Metal Precursor and Phosphine Ligand s2 Add Reducing Agent s1->s2 s3 Nanoparticle Formation and Growth s2->s3 p1 Centrifugation s3->p1 p2 Washing p1->p2 p3 Resuspension in Storage Solvent p2->p3 f1 Disperse Synthesized Nanoparticles p3->f1 f2 Add New Functional Ligand f1->f2 f3 Incubate for Ligand Exchange f2->f3 f3->p1 Purify Functionalized Nanoparticles

Caption: A flowchart illustrating the key stages in the synthesis, purification, and post-synthesis functionalization of phosphine-ligated nanoparticles.

troubleshooting_logic Troubleshooting Logic for Nanoparticle Aggregation cluster_causes Potential Causes cluster_solutions Potential Solutions start Aggregation Observed? cause Identify Cause start->cause Yes solution Implement Solution cause->solution c1 Ligand Issues (Concentration, Binding) cause->c1 c2 Solvent/pH Incompatibility cause->c2 c3 Purification Method cause->c3 stable Stable Nanoparticles solution->stable Successful unstable Aggregation Persists solution->unstable Unsuccessful s1 Optimize Ligand Ratio or Type solution->s1 s2 Adjust Solvent/pH solution->s2 s3 Modify Purification Protocol solution->s3 unstable->cause Re-evaluate

Caption: A logical diagram outlining the troubleshooting process for addressing nanoparticle aggregation.

References

Technical Support Center: Minimizing Homocoupling in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing homocoupling side reactions during Suzuki-Miyaura cross-coupling experiments.

Troubleshooting Guide: Significant Homocoupling Observed

Problem: My Suzuki coupling reaction is producing a significant amount of homocoupling byproduct from the boronic acid starting material, leading to reduced yield of the desired cross-coupled product and purification challenges.

This guide provides a systematic approach to identify the root cause and implement effective solutions.

Logical Workflow for Troubleshooting Homocoupling

G cluster_oxygen Oxygen Mitigation cluster_catalyst Catalyst Strategy cluster_reagents Reagent & Condition Review cluster_optimization Advanced Optimization start Significant Homocoupling Observed check_oxygen Step 1: Evaluate Oxygen Exclusion start->check_oxygen check_catalyst Step 2: Assess Palladium Source check_oxygen->check_catalyst If homocoupling persists improve_degassing Improve Degassing Protocol (Freeze-Pump-Thaw or extended sparging) check_oxygen->improve_degassing inert_atmosphere Ensure Rigorous Inert Atmosphere (High-purity N2 or Ar) check_oxygen->inert_atmosphere check_reagents Step 3: Examine Reagents & Conditions check_catalyst->check_reagents If homocoupling persists use_pd0 Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) check_catalyst->use_pd0 reducing_agent Add Mild Reducing Agent (e.g., Potassium Formate) check_catalyst->reducing_agent optimize Step 4: Further Optimization check_reagents->optimize If homocoupling persists ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., SPhos, Buchwald ligands) check_reagents->ligand_screen base_solvent Optimize Base and Solvent System (e.g., K3PO4, Cs2CO3; Dioxane/H2O) check_reagents->base_solvent boronic_acid_derivative Consider More Stable Boron Reagent (e.g., Pinacol esters, MIDA boronates) check_reagents->boronic_acid_derivative solution Minimized Homocoupling & Improved Yield optimize->solution slow_addition Slow Addition of Boronic Acid optimize->slow_addition temperature Optimize Reaction Temperature optimize->temperature

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct.[1] This reduces the yield of the desired asymmetrical cross-coupled product and can complicate purification.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main causes of homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) (Pd(II)) catalyst precursors.[2]

  • Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[3][4] Higher oxygen levels have been shown to increase the rate of homocoupling.[3]

  • Pd(II) Precursors: When using Pd(II) salts like Pd(OAc)₂ or PdCl₂, the precatalyst needs to be reduced to the catalytically active Pd(0) in situ. This reduction can occur via the homocoupling of two boronic acid molecules, where the boronic acid itself acts as the reducing agent.[3][5]

Q3: How can I effectively remove oxygen from my reaction?

A3: Rigorous exclusion of oxygen is critical.[5][6] Standard methods include:

  • Sparge/Purge: Bubbling an inert gas (high-purity argon or nitrogen) through the solvent for an extended period (at least 30-60 minutes) prior to use.[2] The reaction vessel should also be thoroughly purged with the inert gas.

  • Freeze-Pump-Thaw: For the most effective oxygen removal, performing at least three freeze-pump-thaw cycles on the solvent is recommended.[2] This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.

Q4: I am using a Pd(II) precatalyst. How can I minimize homocoupling during the initial reduction step?

A4: There are two primary strategies:

  • Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ eliminates the need for in-situ reduction by the boronic acid, thereby avoiding this pathway to homocoupling.[1]

  • Add a Mild Reducing Agent: Introducing a mild reducing agent, such as potassium formate (1-2 equivalents), can reduce the Pd(II) species to the active Pd(0) state without interfering with the main catalytic cycle.[1][5][7]

Q5: How does the choice of ligand affect homocoupling?

A5: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) are often beneficial.[1][8] These ligands can accelerate the desired reductive elimination step to form the cross-coupled product, which outcompetes the side reactions leading to homocoupling.[2]

Q6: Can the base or solvent system influence the extent of homocoupling?

A6: Yes, the choice of base and solvent is critical and often interdependent.[1] The base is required to activate the boronic acid for transmetalation.[9][10] However, an inappropriate choice can lead to side reactions. It is often necessary to screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, Toluene/water) to find the optimal conditions that favor cross-coupling over homocoupling.[1]

Q7: Are certain boronic acids more prone to homocoupling?

A7: Yes, the stability of the organoboron reagent can be a factor. Boronic acids can be susceptible to decomposition, and electron-deficient arylboronic acids may be more prone to homocoupling under certain conditions.[11][12] Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress side reactions by providing a slower, controlled release of the active boronic acid into the reaction.[1]

Data Summary Tables

Table 1: Effect of Oxygen Exclusion on Homocoupling

EntryDeoxygenation MethodCatalystHomocoupling Product (%)Reference
1Nitrogen Purge (Standard)5% Pd/C~1.5[5]
2Vacuum Degas / N₂ Backfill (3x)5% Pd/C~0.5[5]
3Nitrogen Purge (Standard)Pd(OAc)₂~3.0[5]
4Vacuum Degas / N₂ Backfill (3x)Pd(OAc)₂~1.0[5]

Table 2: Effect of Catalyst and Additives on Homocoupling

EntryCatalystAdditive (1.1 equiv)Homocoupling Product (%)Reference
1Pd(OAc)₂None3.0[5]
2Pd(OAc)₂Potassium Formate0.2[5][6]
3Palladium BlackNone<1.0[5][7]
4Palladium BlackPotassium Formate<0.1[5][7]

Key Experimental Protocols

Protocol 1: General Procedure for Rigorous Deoxygenation

This protocol details two common methods for removing dissolved oxygen from reaction solvents.

Method A: Inert Gas Sparging

  • Select a suitable reaction solvent (e.g., dioxane, toluene, THF).

  • Place the solvent in a flask equipped with a stir bar and a gas inlet adapter connected to a high-purity inert gas source (Argon or Nitrogen).

  • Ensure a gas outlet (e.g., through a bubbler) to prevent pressure buildup.

  • Submerge a long needle or glass tube below the solvent surface.

  • Bubble the inert gas through the solvent with vigorous stirring for a minimum of 30-60 minutes.[2]

  • The degassed solvent should be used immediately under an inert atmosphere.

Method B: Freeze-Pump-Thaw

  • Place the solvent in a Schlenk flask that can be sealed and is appropriately sized (do not fill more than half full).

  • Freeze the solvent completely using a cold bath (e.g., liquid nitrogen).

  • Once frozen solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the flask from the cold bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure maximum oxygen removal.[2]

  • After the final thaw, backfill the flask with a high-purity inert gas.

Protocol 2: Suzuki Coupling with a Pd(0) Precatalyst and Optimized Conditions

This protocol provides a general method for setting up a Suzuki coupling reaction designed to minimize homocoupling.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[2]

  • Reaction Setup: To a Schlenk flask equipped with a stir bar and condenser, add the aryl halide (1.0 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), and the boronic acid or its derivative (1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with inert gas three times. Maintain a positive pressure of inert gas.

  • Solvent Addition: Add the rigorously degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a typical concentration of 0.1-0.5 M with respect to the limiting reagent.[13]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS) until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

Mechanistic Pathways

G cluster_desired Desired Suzuki Cross-Coupling Cycle cluster_side Homocoupling Side Reaction Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Oxygen O₂ Pd0->Oxygen Oxidation ArPdX Ar-Pd(II)-X OA->ArPdX ArPdX->Pd0 Catalytic Cycle TM Transmetalation (R-B(OH)₂) ArPdX->TM ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination ArPdR->RE Product Ar-R RE->Product PdII_start Pd(II) Source (e.g., Pd(OAc)₂) TM1 Transmetalation 1 (R-B(OH)₂) PdII_start->TM1 Oxygen->PdII_start Forms Pd(II) RPdOH R-Pd(II)-OH TM1->RPdOH TM2 Transmetalation 2 (R-B(OH)₂) RPdOH->TM2 RPdR R-Pd(II)-R TM2->RPdR RE_homo Reductive Elimination RPdR->RE_homo Homocoupling_Product R-R RE_homo->Homocoupling_Product Pd0_from_homo Pd(0)L_n Homocoupling_Product->Pd0_from_homo Generates Pd(0) Pd0_from_homo->OA Enters Desired Cycle

Caption: Comparison of the desired Suzuki catalytic cycle and the competing homocoupling pathway initiated by Pd(II) species.

References

Strategies for uniform coating with Diphenyl(2-(triethoxysilyl)ethyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on achieving uniform coatings using Diphenyl(2-(triethoxysilyl)ethyl)phosphine. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the coating process in a question-and-answer format.

Q1: Why is my coating hazy or cloudy?

A1: A hazy or cloudy appearance is often due to uncontrolled and excessive self-condensation of the silane in the solution before it has had a chance to bond with the substrate. This can be caused by:

  • Excessive Water in the Silane Solution: Too much water can lead to rapid hydrolysis and the formation of large polysiloxane particles in the solution, which then deposit on the surface as an uneven film.

  • Incorrect pH of the Hydrolysis Solution: The pH of the solution significantly influences the rates of hydrolysis and condensation. For many triethoxysilanes, a slightly acidic pH (around 4-5) is optimal for controlled hydrolysis while minimizing rapid condensation.[1][2]

  • High Silane Concentration: A high concentration of the silane in the solution can also promote premature self-condensation.

Q2: My coating is not uniform and has streaks or spots. What went wrong?

A2: Non-uniform coatings, characterized by streaks, spots, or a blotchy appearance, can result from several factors during the application process:

  • Improper Substrate Cleaning: The substrate surface must be scrupulously clean and free of organic residues, dust, or other contaminants. Incomplete cleaning will lead to areas where the silane cannot properly adhere.

  • Uneven Application of the Silane Solution: The method of applying the silane solution (e.g., dip-coating, spin-coating, or wiping) must be performed smoothly and consistently to ensure a uniform liquid film.

  • Solution Instability: If the hydrolyzed silane solution is allowed to stand for too long before use, it can begin to form aggregates that will not deposit uniformly. It is best to use the solution shortly after preparation.

Q3: The coating is peeling or easily delaminates from the substrate. How can I improve adhesion?

A3: Poor adhesion is a sign that a stable covalent bond has not been formed between the silane and the substrate. The primary reasons for this are:

  • Inadequate Surface Activation: For the silane to bond, the substrate surface needs to have a sufficient density of hydroxyl (-OH) groups. For substrates like glass or silicon, this can be achieved through treatments such as piranha etching or plasma cleaning. For other materials, a suitable surface pretreatment is necessary to generate these reactive sites.

  • Incomplete Curing: After the silane is applied, it needs to be cured to drive the condensation reaction and form stable siloxane (Si-O-Si) bonds with the surface and adjacent silane molecules. Insufficient curing time or temperature will result in a poorly adhered film.

  • Moisture Contamination at the Interface: Any layer of moisture on the substrate surface at the time of silane application can interfere with the formation of direct covalent bonds.

Q4: I am observing a sticky or greasy residue on the surface after coating. What is the cause?

A4: A sticky or greasy feeling on the coated surface is typically due to the presence of unreacted or partially reacted silane molecules. This can be a result of:

  • Over-application of the Silane: Applying a solution that is too concentrated or applying too thick of a layer can lead to an excess of silane that does not have the opportunity to bond with the substrate.

  • Incomplete Rinsing: After the deposition step, a rinsing step is often necessary to remove any excess, physically adsorbed silane that has not chemically bonded to the surface.

  • Insufficient Curing: Similar to poor adhesion, incomplete curing can leave unreacted ethoxy groups on the silane, contributing to a greasy feel.

Frequently Asked Questions (FAQs)

Q: What is the purpose of the diphenylphosphine group in this silane?

A: The diphenylphosphine group provides the coated surface with specific chemical functionalities. It is an excellent ligand for coordinating with a variety of transition metals.[3] This makes this compound ideal for applications such as fabricating catalyst supports, creating platforms for nanoparticle immobilization, or developing novel sensing surfaces.

Q: What solvents are recommended for preparing the silane solution?

A: this compound is soluble in many common organic solvents.[3] For coating applications, anhydrous solvents such as ethanol, isopropanol, or toluene are typically used to prepare the initial silane solution before the addition of water for hydrolysis. The choice of solvent can influence the evaporation rate and thus the uniformity of the coating.

Q: How should I prepare my substrate before coating?

A: Substrate preparation is a critical step for achieving a uniform and adherent coating. The goal is to create a clean surface with a high density of hydroxyl groups. The specific protocol will depend on the substrate material. A general workflow is as follows:

  • Initial Cleaning: Sonication in a series of solvents such as acetone, isopropanol, and deionized water to remove organic contaminants.

  • Surface Activation:

    • For glass or silicon substrates: Treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to an oxygen plasma.

    • For metal oxides: Similar activation with plasma or chemical etching.

  • Final Rinse and Dry: Thorough rinsing with deionized water followed by drying with a stream of inert gas (e.g., nitrogen or argon) and/or baking in an oven.

Q: What are typical concentrations for the silane solution?

A: The optimal concentration can vary depending on the application method and desired coating thickness. A common starting point for solution-based deposition methods like dip-coating or spin-coating is a 1-2% (v/v) solution of the silane in an appropriate solvent.

Q: What are the key parameters for the hydrolysis step?

A: The hydrolysis of the triethoxysilyl group is essential for forming the reactive silanol groups that will bond to the substrate. Key parameters to control are:

  • Water Content: The amount of water added to the silane solution should be carefully controlled. A common approach is to use a water-to-silane molar ratio of 1.5 to 3.

  • pH: The pH of the aqueous solution used for hydrolysis affects the reaction rate. A slightly acidic pH of 4-5 is often used to promote controlled hydrolysis.[1] This can be achieved by adding a small amount of an acid like acetic acid.

  • Reaction Time: The hydrolysis reaction should be allowed to proceed for a specific amount of time before the solution is used for coating. This "pre-hydrolysis" time can range from a few minutes to an hour.

Q: What are the recommended curing conditions?

A: Curing is necessary to drive the condensation of the silanol groups to form a stable, cross-linked siloxane network. Typical curing involves heating the coated substrate in an oven. A general starting point is to cure at 110-120°C for 30-60 minutes. The optimal temperature and time will depend on the substrate's thermal stability.

Experimental Protocols

Below are detailed methodologies for key experimental procedures.

Table 1: Summary of Key Experimental Parameters
ParameterRecommended RangeNotes
Silane Concentration 1-5% (v/v) in anhydrous solventHigher concentrations can lead to thicker but potentially less uniform films.
Solvent Anhydrous Ethanol, Isopropanol, or TolueneChoice depends on desired evaporation rate and compatibility with the substrate.
Water for Hydrolysis 1.5-3 molar equivalents relative to silaneUse high-purity water (e.g., deionized or distilled).
Hydrolysis pH 4.0 - 5.0Adjust with a weak acid like acetic acid.
Hydrolysis Time 5 - 60 minutes at room temperatureSolution should be used shortly after this period to avoid over-condensation.
Deposition Method Dip-coating, Spin-coating, Vapor DepositionThe choice of method will influence the coating thickness and uniformity.
Curing Temperature 110 - 120 °CEnsure the substrate is stable at this temperature.
Curing Time 30 - 60 minutesLonger times may be needed for thicker films.
Protocol 1: Substrate Preparation (Glass or Silicon)
  • Place the substrates in a beaker and sonicate for 15 minutes in acetone.

  • Replace the acetone with isopropanol and sonicate for another 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Activate the surface by immersing the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinse the substrates extensively with deionized water.

  • Dry the substrates with a stream of nitrogen or argon gas and then bake in an oven at 120°C for at least 30 minutes before use.

Protocol 2: Silane Solution Preparation and Coating (Dip-Coating Method)
  • In a clean, dry glass container, prepare a 2% (v/v) solution of this compound in anhydrous ethanol.

  • In a separate container, prepare an aqueous solution with a pH of 4.5 by adding a small amount of acetic acid to deionized water.

  • Add the acidic water to the silane solution with stirring to achieve a water-to-silane molar ratio of approximately 3:1.

  • Allow the solution to stir at room temperature for 30 minutes to facilitate hydrolysis.

  • Immerse the prepared substrates into the hydrolyzed silane solution for 1-2 minutes.

  • Withdraw the substrates from the solution at a slow, constant speed (e.g., 1-2 mm/s) to ensure a uniform coating.

  • Rinse the coated substrates by briefly dipping them in fresh anhydrous ethanol to remove any excess, unbonded silane.

  • Dry the rinsed substrates with a gentle stream of nitrogen gas.

  • Cure the coated substrates in an oven at 120°C for 1 hour.

  • Allow the substrates to cool to room temperature before further use or characterization.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_coating Coating and Curing p1 Initial Cleaning (Sonication in Acetone/IPA) p2 Surface Activation (Piranha Etch or Plasma Clean) p1->p2 p3 Rinse and Dry (DI Water, N2 Stream, Oven Bake) p2->p3 c1 Dip-Coat Substrate (1-2 min immersion) p3->c1 s1 Prepare Silane Solution (2% in Anhydrous Ethanol) s3 Mix and Hydrolyze (Stir for 30 min) s1->s3 s2 Prepare Acidic Water (pH 4.5 with Acetic Acid) s2->s3 s3->c1 c2 Rinse Excess Silane (Anhydrous Ethanol) c1->c2 c3 Dry with N2 c2->c3 c4 Cure in Oven (120°C for 1 hour) c3->c4 end end c4->end Coated Substrate Ready

Caption: Experimental workflow for uniform coating with this compound.

hydrolysis_condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation silane R-Si(OEt)3 (Triethoxysilane) water + 3 H2O silanol R-Si(OH)3 (Silanetriol) water->silanol pH 4-5 ethanol + 3 EtOH silanol2 R-Si(OH)3 silanol->silanol2 surface Substrate-OH silanol2->surface crosslink R-(OH)2Si-O-Si(OH)2-R (Cross-linking) silanol2->crosslink - H2O bond Substrate-O-Si(OH)2-R (Surface Bonding) surface->bond - H2O

Caption: Chemical pathways of hydrolysis and condensation for triethoxysilane coating.

References

How to avoid gel formation during hydrolysis of triethoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid gel formation during the hydrolysis of triethoxysilanes.

Frequently Asked Questions (FAQs)

Q1: What is triethoxysilane hydrolysis and why is gel formation a concern?

A1: Triethoxysilane hydrolysis is a chemical reaction where the ethoxy groups (-OCH₂CH₃) on a silicon atom are replaced by hydroxyl groups (-OH) in the presence of water, forming silanols. These silanols are highly reactive and can undergo condensation reactions with each other to form siloxane bonds (Si-O-Si), leading to the formation of larger oligomers and polymers.[1] Gel formation, or gelation, occurs when these polymers crosslink to form a three-dimensional network that spans the entire solution, resulting in a solid-like gel. This can be undesirable as it prevents the controlled application of the silane, for example, in surface modification or particle coating, where a solution of soluble, hydrolyzed species is required.

Q2: What are the primary factors that influence the rate of hydrolysis and condensation?

A2: The main factors controlling the rates of hydrolysis and condensation, and therefore gel formation, are:

  • pH of the solution: The rate of hydrolysis is slowest at a neutral pH of around 7 and is catalyzed by both acidic and basic conditions.[2][3][4]

  • Water-to-silane ratio: Water is a necessary reactant for hydrolysis. However, an excess of water can accelerate condensation reactions.[2][3]

  • Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.[2][3][5]

  • Catalyst: The presence and type of catalyst (acid or base) significantly impact the reaction rates.[3][6]

  • Solvent: The choice of solvent affects the miscibility of the reactants and can influence reaction kinetics.[2][5][7]

  • Concentration of triethoxysilane: Higher concentrations of the silane can lead to a greater likelihood of intermolecular condensation and gelation.[3]

Q3: How does pH affect the balance between hydrolysis and condensation?

A3: The pH of the reaction medium plays a critical role in determining the relative rates of hydrolysis and condensation.

  • Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis reaction is generally faster than the condensation reaction.[3][8] This is because the ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water.[3] This environment favors the formation of linear, less branched polymers.[8]

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is at a minimum around neutral pH.[4][9]

  • Basic Conditions (pH > 7): In basic conditions, the condensation reaction is significantly faster than the hydrolysis reaction.[3][8] This leads to the formation of more highly branched and cross-linked polymers, increasing the likelihood of gelation.[8]

Troubleshooting Guide: Preventing Gel Formation

This guide addresses common issues leading to premature gelation during triethoxysilane hydrolysis and provides actionable solutions.

Problem Potential Causes Recommended Solutions
Rapid Gel Formation Upon Adding Water 1. High pH (alkaline conditions).[3] 2. High concentration of triethoxysilane. 3. Excessive water-to-silane ratio.[3] 4. Elevated reaction temperature.[5]1. Adjust the pH to be acidic (e.g., pH 3-5) before or immediately after adding water.[4] 2. Work with more dilute solutions of the triethoxysilane. 3. Carefully control the stoichiometry of water. Use a substoichiometric amount of water initially for a pre-hydrolysis step if possible. 4. Conduct the reaction at a lower temperature (e.g., room temperature or below).[10]
Solution Viscosity Increases Significantly Over Time 1. Condensation reactions are dominating. 2. The reaction temperature is too high.[5] 3. The pH is drifting towards neutral or basic.1. Ensure the solution remains acidic to favor hydrolysis over condensation.[3] 2. Lower the reaction temperature to slow down the condensation rate.[10] 3. Buffer the solution or monitor and adjust the pH periodically.
Incomplete Hydrolysis Before Gelation 1. Inappropriate solvent system leading to poor miscibility.[2] 2. Insufficient water available for complete hydrolysis.[2] 3. Low reaction temperature slowing hydrolysis excessively.[2]1. Use a co-solvent like ethanol or isopropanol to create a homogeneous reaction mixture.[3][11] 2. Ensure a sufficient molar ratio of water to silane is present for the desired degree of hydrolysis. A common starting point is a 1.5:1 molar ratio of water to hydrolyzable groups. 3. Slightly increase the temperature, while carefully monitoring for signs of condensation.

Experimental Protocols

Protocol 1: Controlled Hydrolysis of a Triethoxysilane under Acidic Conditions

This protocol outlines a general method for hydrolyzing a triethoxysilane while minimizing the risk of gel formation by maintaining an acidic pH.

Materials:

  • Triethoxysilane (e.g., (3-Aminopropyl)triethoxysilane - APTES)

  • Ethanol (or other suitable co-solvent)

  • Deionized water

  • Acid catalyst (e.g., 0.1 M HCl or acetic acid)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • In the reaction vessel, prepare a solution of the triethoxysilane in the co-solvent (e.g., a 2-5% v/v solution in ethanol).

  • Begin stirring the solution at room temperature.

  • Separately, prepare an aqueous solution of the acid catalyst. The amount of water should be calculated based on the desired molar ratio to the silane (a common starting point is 1.5 moles of water per mole of ethoxy group).

  • Slowly add the acidic water solution to the stirring silane solution dropwise over a period of 15-30 minutes.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours), depending on the specific silane and desired degree of hydrolysis. Monitor the solution for any signs of increased viscosity or precipitation.

  • The resulting solution contains hydrolyzed silane species and can be used for subsequent applications. For storage, it is recommended to keep the solution refrigerated to slow down condensation.[12]

Data Summary

The following table summarizes the influence of key parameters on the hydrolysis and condensation rates, which in turn affect the likelihood of gel formation.

Parameter Effect on Hydrolysis Rate Effect on Condensation Rate Risk of Gel Formation References
Increasing pH (from acidic to basic) Decreases then increases (minimum at pH 7)Significantly increasesHigh in basic conditions[2][3][4][8]
Increasing Water Concentration IncreasesIncreasesHigh with excess water[2][3][13]
Increasing Temperature IncreasesIncreasesHigh at elevated temperatures[2][3][5]
Increasing Silane Concentration No direct effect on rate constantIncreases (higher proximity of molecules)High at high concentrations[3]
Using a Co-solvent (e.g., Ethanol) Can decrease rate by dilution, but improves homogeneityCan decrease rate by dilutionGenerally lower due to improved control[2][7][11]

Visualizations

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation Triethoxysilane Triethoxysilane Silanetriol Silanetriol Triethoxysilane->Silanetriol + 3 H₂O - 3 EtOH Oligomers Oligomers Silanetriol->Oligomers - H₂O Oligomers->Oligomers Further Condensation Gel_Network Gel_Network Oligomers->Gel_Network Crosslinking

Caption: Pathway of triethoxysilane hydrolysis to silanetriol and subsequent condensation to form oligomers and a gel network.

Troubleshooting_Workflow cluster_adjustments Troubleshooting Steps start Start Hydrolysis check_gel Observe Gel Formation? start->check_gel success Controlled Hydrolysis Achieved check_gel->success No failure Gel Formed check_gel->failure Yes adjust_ph Lower pH (Acidic Conditions) failure->adjust_ph lower_temp Lower Temperature failure->lower_temp dilute Dilute Silane Solution failure->dilute adjust_ph->start Retry lower_temp->start Retry dilute->start Retry

Caption: A troubleshooting workflow for addressing and preventing gel formation during triethoxysilane hydrolysis.

References

Validation & Comparative

A Comparative Guide to Phosphine Ligands: Spotlight on Diphenyl(2-(triethoxysilyl)ethyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis and materials science, the choice of phosphine ligand is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides an objective comparison of Diphenyl(2-(triethoxysilyl)ethyl)phosphine with other widely used phosphine ligands. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

This compound is a versatile monodentate phosphine ligand distinguished by its triethoxysilyl group. This functional handle allows for its covalent immobilization onto silica supports, offering the advantages of heterogeneous catalysis, such as ease of separation and catalyst recyclability, while retaining the high activity and selectivity often associated with homogeneous catalysts.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon bonds. The performance of the phosphine ligand in these reactions is paramount.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The choice of phosphine ligand significantly influences the catalytic activity. While direct comparative studies under identical conditions are limited, we can infer performance from related systems. For instance, a mono(phosphine)-Pd complex heterogenized on a support has demonstrated high activity.

A study on a palladium catalyst immobilized on a phosphine-functionalized silica support showcased high yields in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. This highlights the potential of silica-tethered phosphine ligands like this compound.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Immobilized Phosphine Pd(OAc)₂ / Silica-supported PhosphineK₂CO₃MeOH/H₂O351-3up to 95[1]
Triphenylphosphine Pd(OAc)₂ / PPh₃K₃PO₄Toluene/Water100N/A~80-90[2]
SPhos Pd(G2)-SPhosK₃PO₄Toluene1002>99[3]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.

Heck Reaction

The Heck reaction is a key method for the arylation of alkenes. The nature of the phosphine ligand affects the efficiency and regioselectivity of this transformation. Immobilized phosphine-palladium complexes have shown to be effective catalysts for the Heck reaction. For example, a MOF-immobilized mono(phosphine)-Pd catalyst demonstrated excellent yields in the coupling of various aryl bromides with styrene.[4]

Table 2: Comparison of Ligand Performance in the Heck Reaction of Bromobenzene and Styrene

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Immobilized Phosphine Pd(OAc)₂ / MOF-supported PhosphineK₃PO₄Toluene100N/A~93[4]
Triphenylphosphine Pd(OAc)₂ / PPh₃Et₃NDMF100N/AGood to Excellent[5]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.

Performance in Rhodium-Catalyzed Hydroformylation

Hydroformylation, or oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes. The choice of phosphine ligand is critical in controlling the regioselectivity (linear vs. branched aldehyde) and the overall catalytic activity. Diphenylphosphine-functionalized materials have been successfully employed as ligands in rhodium-catalyzed hydroformylation.

A study utilizing diphenylphosphine-functionalized carbosilane dendrimers as ligands in the rhodium-catalyzed hydroformylation of 1-octene reported high activity and selectivity, with the performance being dependent on the size and flexibility of the dendritic ligand.[6]

Table 3: Performance of Diphenylphosphine-based Ligands in the Rhodium-Catalyzed Hydroformylation of 1-Octene

Ligand SystemCatalyst PrecursorPressure (bar)Temp. (°C)Key ObservationReference
Diphenylphosphine-functionalized Dendrimers [Rh(acac)(CO)₂]3075-95Aldehydes favored at moderate to high temperatures[6]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative procedures for the synthesis of a silica-immobilized palladium-phosphine catalyst and its application in a Suzuki-Miyaura coupling reaction.

Synthesis of Silica-Immobilized Palladium-Phosphine Catalyst

This protocol describes a general method for the immobilization of a palladium-phosphine complex on a silica support, which is analogous to how this compound would be utilized.

Materials:

  • Aminopropyl-functionalized silica gel

  • Glutaric anhydride

  • 2-(Diphenylphosphino)ethylamine

  • Palladium acetate

  • Dichloromethane

  • Toluene

  • Methanol

Procedure:

  • Carboxylic acid functionalization: Aminopropyl-functionalized silica gel is reacted with glutaric anhydride in dichloromethane at room temperature. The resulting carboxylic acid-functionalized silica gel is washed and dried.

  • Phosphine functionalization: The carboxylic acid-functionalized silica gel is then reacted with a phosphine, such as 2-(diphenylphosphino)ethylamine, to yield the phosphine-functionalized silica gel.

  • Palladium complexation: The phosphine-functionalized silica gel is treated with a solution of palladium acetate in toluene to afford the silica-supported palladium-phosphine complex. The catalyst is then washed and dried.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Silica-supported palladium-phosphine catalyst

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., MeOH/H₂O mixture)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the silica-supported palladium-phosphine catalyst (e.g., 1 mol% Pd).

  • Add the solvent (e.g., 5 mL of a 1:1 MeOH/H₂O mixture).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 35 °C) for the specified time (e.g., 1-4 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the catalyst can be recovered by filtration or centrifugation for reuse.

  • The product is isolated from the filtrate by extraction with an organic solvent, followed by drying and purification.[1]

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

CatalyticCycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)n B->C D Transmetalation C->D Ar'-B(OH)2 E Ar-Pd(II)-Ar'(L)n D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Suzuki-Miyaura Catalytic Cycle

ImmobilizationWorkflow A Silica Support B Functionalization (e.g., with aminopropyl groups) A->B C Coupling with This compound B->C D Immobilized Phosphine Ligand C->D E Complexation with Palladium Precursor D->E F Immobilized Palladium Catalyst E->F

Immobilization of Phosphine Ligand

Conclusion

This compound presents a compelling option for researchers seeking the benefits of both homogeneous and heterogeneous catalysis. Its triethoxysilyl functionality allows for robust immobilization on silica supports, facilitating catalyst recovery and reuse, which is a significant advantage in terms of cost and sustainability. While direct quantitative comparisons with other common phosphine ligands under identical conditions are not always available, the existing literature on similar immobilized systems suggests that high catalytic activity and yields can be achieved in key transformations like Suzuki-Miyaura and Heck couplings, as well as in hydroformylation reactions. The provided experimental protocols offer a starting point for the practical application of such systems. Further research involving direct, side-by-side comparisons will be invaluable in fully elucidating the performance of this compound relative to other established phosphine ligands.

References

A Comparative Guide to Surface Functionalization: Diphenyl(2-(triethoxysilyl)ethyl)phosphine vs. (3-aminopropyl)triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of materials science, biotechnology, and drug development, the precise modification of surfaces is a fundamental requirement for creating functional devices and carriers. Organosilanes are the premier class of molecules for this purpose, capable of forming stable, covalent bonds with hydroxylated surfaces like glass, silica, and metal oxides. This guide provides a detailed, data-driven comparison between two key silanization reagents: the widely-used (3-aminopropyl)triethoxysilane (APTES) and the more specialized Diphenyl(2-(triethoxysilyl)ethyl)phosphine (DPTEP).

This comparison is designed for researchers, scientists, and drug development professionals to select the optimal surface modification strategy based on the distinct chemical functionalities and resultant performance characteristics of the amine (-NH₂) versus the phosphine (-PPh₂) terminal group.

Chemical Properties and Reaction Mechanisms

Both APTES and DPTEP share a common triethoxysilane anchor group, which dictates their fundamental mechanism of surface attachment. The process involves the hydrolysis of the ethoxy groups in the presence of trace water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate and with each other to form a stable network of siloxane (Si-O-Si) bonds.

The critical difference lies in their terminal functional groups, which define their subsequent reactivity and primary applications. APTES provides a primary amine group, a versatile nucleophile and base, while DPTEP presents a diphenylphosphine group, a soft Lewis base with strong affinity for specific metals.

G Figure 1. Chemical Structures cluster_APTES APTES cluster_DPTEP DPTEP APTES (3-aminopropyl)triethoxysilane APTES_structure H₂N-(CH₂)₃-Si(OCH₂CH₃)₃ DPTEP This compound DPTEP_structure (C₆H₅)₂P-(CH₂)₂-Si(OCH₂CH₃)₃

Figure 1. Chemical Structures of APTES and DPTEP.

Comparative Performance Data

The choice of silane profoundly impacts the resulting surface properties. APTES is known for creating hydrophilic, amine-reactive surfaces, while DPTEP's phenyl groups are expected to create a more hydrophobic surface tailored for inorganic chemistry applications.

Table 1: General and Physical Properties
Property(3-aminopropyl)triethoxysilane (APTES)This compound (DPTEP)
Functional Group Primary Amine (-NH₂)Diphenylphosphine (-P(C₆H₅)₂)
Molecular Weight 221.37 g/mol 390.52 g/mol
CAS Number 919-30-218588-26-6
Primary Reactivity Nucleophilic addition, amide coupling, protonationCoordination with transition metals, Lewis base activity
Table 2: Typical Surface Functionalization Characteristics on Silica
Parameter(3-aminopropyl)triethoxysilane (APTES)This compound (DPTEP)
Deposition Method Solution or Vapor PhaseSolution or Vapor Phase (Inferred)
Typical Monolayer Thickness ~0.5 - 1.0 nmData not available; expected to be >1.0 nm due to larger group size
Surface Coverage (Vapor Phase) ~2.1 - 4.4 amines/nm²Data not available in searched literature
Water Contact Angle 40° - 65° (hydrophilic)Expected to be >70° (more hydrophobic due to phenyl rings)
Hydrolytic Stability Moderate; can degrade over time in aqueous/buffer solutions, particularly at alkaline pHData not available; Si-O-substrate bond stability is expected to be similar to APTES

Experimental Protocols

Reproducible surface functionalization requires meticulous attention to substrate preparation and silanization conditions.

Protocol 1: Substrate Cleaning and Activation (General)

This protocol is suitable for silicon, glass, or quartz substrates prior to silanization with either APTES or DPTEP.

  • Sonication: Sonicate substrates sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic residues.

  • Drying: Dry the substrates thoroughly under a stream of dry nitrogen gas.

  • Hydroxylation (Activation): To generate a high density of surface hydroxyl (-OH) groups, treat the substrates with one of the following methods:

    • Oxygen Plasma: Expose substrates to oxygen plasma for 3-5 minutes.

    • Piranha Solution: Immerse substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 80°C. (Extreme Caution: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with appropriate personal protective equipment in a fume hood.)

  • Final Rinse and Dry: Thoroughly rinse the substrates with copious amounts of DI water and dry again under a stream of dry nitrogen. The substrate is now ready for functionalization.

Protocol 2: Surface Functionalization with APTES (Solution Phase)
  • Prepare Solution: In a fume hood, prepare a 1-2% (v/v) solution of APTES in anhydrous toluene or acetone. Using a dry solvent is crucial to prevent premature silane polymerization in the solution.

  • Immersion: Immerse the cleaned and activated substrates in the APTES solution. The incubation time can range from 30 seconds to several hours, depending on the desired layer thickness (monolayer vs. multilayer). For monolayer formation, shorter times (e.g., 20-60 minutes) are often sufficient.

  • Rinsing: After incubation, rinse the substrates thoroughly with the anhydrous solvent (toluene or acetone) to remove any physisorbed silane molecules.

  • Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds, enhancing the stability of the layer.

  • Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere.

Protocol 3: Surface Functionalization with DPTEP (Solution Phase - Adapted)

No specific, validated protocol for DPTEP was found in the searched literature. The following is an adapted protocol based on general silanization principles.

  • Prepare Solution: Due to the sensitivity of phosphines to oxidation, all steps should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques). Prepare a 1-2% (v/v) solution of DPTEP in anhydrous, deoxygenated toluene.

  • Immersion: Immerse the cleaned and activated substrates in the DPTEP solution for 1-2 hours at room temperature.

  • Rinsing: Rinse the substrates thoroughly with anhydrous, deoxygenated toluene to remove unbound silane.

  • Curing: Cure the substrates in a vacuum oven at 110-120°C for 1 hour to promote covalent bond formation.

  • Storage: Store the functionalized substrates under an inert atmosphere to prevent oxidation of the phosphine group.

G Figure 2. General Surface Silanization Workflow sub Bare Substrate (e.g., SiO₂) clean Cleaning & Activation (Sonication, Piranha/Plasma) sub->clean silane Silanization (APTES or DPTEP Solution) clean->silane rinse Rinsing (Anhydrous Solvent) silane->rinse cure Curing (~110°C) rinse->cure final Functionalized Surface (-NH₂ or -PPh₂) cure->final

Figure 2. General Surface Silanization Workflow.

Applications and Use-Case Suitability

The divergent functionalities of APTES and DPTEP lead to distinct and largely non-overlapping fields of application. The choice is dictated entirely by the chemistry required for the subsequent steps of device fabrication or drug conjugation.

(3-aminopropyl)triethoxysilane (APTES): The Bioconjugation Workhorse

The primary amine group of APTES is a versatile chemical handle for the covalent immobilization of a wide range of molecules. It is the industry standard for applications requiring the attachment of biological entities.

  • Biosensors and Microarrays: The amine groups can be used to directly immobilize DNA, proteins, or antibodies. Alternatively, they can be reacted with bifunctional crosslinkers (e.g., NHS esters) to bind carboxylic acid-containing molecules.

  • Drug Delivery: APTES is used to functionalize nanoparticles (e.g., silica, iron oxide) to create a biocompatible surface for drug attachment or to impart a positive surface charge, which can facilitate cell membrane interactions.

  • Composite Materials: Acts as an adhesion promoter between inorganic fillers and organic polymer matrices.

This compound (DPTEP): The Inorganic Specialist

The phosphine group is a soft Lewis base with a strong affinity for late transition and precious metals. This makes DPTEP ideal for applications in catalysis and inorganic nanoparticle assembly.

  • Immobilization of Metal Nanoparticles: The phosphine terminus forms strong coordinative bonds with the surfaces of gold (Au), silver (Ag), palladium (Pd), and platinum (Pt) nanoparticles. This allows for the stable anchoring of such nanoparticles to a silica or glass support.

  • Heterogeneous Catalysis: Phosphines are ubiquitous ligands in homogeneous catalysis. By immobilizing a phosphine group onto a solid support using DPTEP, a homogeneous catalyst can be converted into a heterogeneous one, simplifying catalyst recovery and product purification.

  • Coordination Chemistry: Creates a surface capable of chelating or binding specific metal ions for sensing or material fabrication applications.

G Figure 3. Divergent Application Pathways cluster_APTES APTES Pathway cluster_DPTEP DPTEP Pathway sub Hydroxylated Substrate ap_surf Amine Surface (-NH₂) sub->ap_surf dp_surf Phosphine Surface (-PPh₂) sub->dp_surf ap_react Amide Coupling, EDC/NHS, Glutaraldehyde ap_surf->ap_react ap_app Biomolecule Immobilization (Proteins, DNA) Drug Conjugation ap_react->ap_app dp_react Metal Coordination, Ligand Exchange dp_surf->dp_react dp_app Gold Nanoparticle Binding Immobilized Catalysts dp_react->dp_app

Figure 3. Divergent Application Pathways.

Conclusion

The selection between this compound and (3-aminopropyl)triethoxysilane is not a matter of superior performance, but of appropriate chemical functionality for the intended application.

  • Choose (3-aminopropyl)triethoxysilane (APTES) when the goal is to create a surface for biological applications. Its terminal amine group is the gateway to a vast array of well-established bioconjugation chemistries, making it the default choice for biosensors, drug delivery vehicle functionalization, and creating biocompatible coatings.

  • Choose this compound (DPTEP) for applications rooted in inorganic and organometallic chemistry. Its unique ability to form strong, stable coordinative bonds with precious metal nanoparticles and catalytic centers makes it the ideal choice for immobilizing metal catalysts, fabricating plasmonic sensors, and assembling inorganic nanostructures on solid supports.

While APTES is a versatile and extensively documented reagent, DPTEP offers a specialized toolset for researchers working at the interface of materials science and inorganic chemistry. Understanding their fundamental chemical differences is the key to successful and innovative surface engineering.

Assessing the Binding Affinity of Phosphine Ligands to Metal Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction between phosphine ligands and metal surfaces is crucial for a myriad of applications, from catalysis to the development of nanoparticle-based therapeutics. The strength of this interaction, or binding affinity, dictates the stability, reactivity, and overall performance of these systems. This guide provides a comparative overview of computational and experimental methods used to assess the binding affinity of phosphine ligands to metal surfaces, supported by experimental data and detailed protocols.

Introduction to Phosphine Ligand-Metal Surface Interactions

Phosphine ligands (PR₃) are a versatile class of molecules that play a pivotal role in coordination chemistry and material science.[1] Their electronic and steric properties can be finely tuned by modifying the R groups, allowing for precise control over the behavior of metal complexes and nanoparticles.[1][2] The binding of phosphine ligands to metal surfaces is a critical factor in stabilizing nanoparticles, modulating the catalytic activity of metal centers, and constructing functional biomaterials. A stronger binding affinity generally leads to more stable nanoparticle formulations and can influence the electronic structure of the metal surface, thereby affecting its reactivity.

Computational Assessment of Binding Affinity

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and understanding the binding of phosphine ligands to metal surfaces.[3][4] These methods allow for the calculation of binding energies, providing a quantitative measure of the interaction strength.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of surface science, DFT can be used to model the interaction between a ligand and a metal surface, yielding the binding energy (also referred to as adsorption energy). A more negative binding energy indicates a stronger interaction.

One of the key advantages of DFT is its ability to dissect the contributions to the overall binding, such as electrostatic interactions, van der Waals forces, and charge transfer between the ligand and the surface.[4] For instance, studies have shown that for phosphine ligands on gold, dispersion correction in DFT calculations is crucial for accurately capturing the binding energy, especially for larger aryl phosphines.[4]

Experimental Assessment of Binding Affinity

A variety of experimental techniques can be employed to probe the binding of phosphine ligands to metal surfaces. These methods provide valuable data on the nature of the binding, the surface coverage, and the thermal stability of the ligand-metal bond.

Temperature Programmed Desorption (TPD)

Temperature Programmed Desorption (TPD), also known as Thermal Desorption Spectroscopy (TDS), is a technique used to study the desorption of molecules from a surface as the temperature is increased.[5][6] By monitoring the desorption products with a mass spectrometer, a TPD spectrum is obtained, which plots the desorption rate as a function of temperature. The temperature at which the desorption rate is maximal (the desorption temperature) is related to the activation energy of desorption, which provides an estimate of the binding energy.[5]

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[7] When a phosphine ligand binds to a metal surface, changes in the electronic environment of the phosphorus, metal, and other atoms in the ligand can be observed as shifts in their core-level binding energies.[8] For example, the P 2p binding energy in XPS can provide information about the chemical state of the phosphorus atom and its interaction with the metal surface.[2]

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that provides vibrational information about molecules adsorbed on nanostructured metal surfaces, such as gold or silver nanoparticles.[9][10] The interaction with the metal surface can enhance the Raman signal by several orders of magnitude, allowing for the detection of even a single molecule.[10] Changes in the vibrational frequencies of the phosphine ligand upon adsorption, particularly the P-C stretching modes, can provide insights into the binding mechanism and the strength of the interaction.

Quantitative Data Summary

The following table summarizes computationally derived binding energies for selected phosphine ligands on a gold cluster. It is important to note that binding energies can be influenced by factors such as the specific metal surface (e.g., crystal facet), the presence of co-adsorbates, and the computational method employed.

Phosphine LigandMetal SystemMethodBinding Energy (kcal/mol)Reference
Phosphine (PH₃)Au₄ ClusterDFT-33.91[3]
Trimethylphosphine (PMe₃)Au₄ ClusterDFT-46.44[3]
Triphenylphosphine (PPh₃)Au₄ ClusterDFT-48.69[3]

Workflow for Assessing Phosphine Ligand Binding Affinity

References

A Researcher's Guide to Validating Catalyst Immobilization on Silica Supports

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful immobilization of catalysts onto silica supports is a critical step in developing robust and reusable catalytic systems. This guide provides a comparative overview of common validation techniques, complete with experimental data and detailed protocols to ensure the stability and activity of your silica-supported catalysts.

The immobilization of catalysts on solid supports like silica offers numerous advantages, including ease of separation from the reaction mixture, potential for reuse, and improved catalyst stability.[1][2][3] The primary methods for attaching catalysts to silica include covalent bonding, physical adsorption, and encapsulation or entrapment.[4] The choice of method depends on the specific catalyst and the desired application, as each imparts different characteristics to the final catalytic system.[4][5]

This guide focuses on the essential validation techniques used to confirm successful immobilization and to characterize the resulting material. We will delve into spectroscopic, microscopic, and thermal analysis methods that provide a comprehensive picture of the catalyst's physical and chemical properties post-immobilization.

Comparison of Immobilization Methods and Validation Techniques

The success of catalyst immobilization is not only determined by the chosen method but also by a thorough validation process. Different analytical techniques provide complementary information about the catalyst's surface composition, chemical state, and morphology.

Immobilization Method Description Advantages Disadvantages Key Validation Techniques
Covalent Bonding The catalyst is attached to the silica surface through stable chemical bonds, often requiring surface functionalization.[4]Reduced leaching of the catalyst, high stability.[4]Can sometimes alter the catalyst's conformation and activity.[4]FTIR, XPS, TGA, Elemental Analysis
Physical Adsorption The catalyst is held on the silica surface by weaker forces like hydrogen bonding and electrostatic interactions.[4][6]Simple procedure, less likely to alter catalyst structure.Prone to catalyst leaching over time.[4]TGA, BET, TEM
Encapsulation/Entrapment The catalyst is physically trapped within the pores of the silica matrix during its formation (e.g., sol-gel method).[1][4]High enzyme loading, good protection of the catalyst.[5]Can lead to mass transfer limitations.[5]TEM, SEM, N₂ Adsorption-Desorption
Validation Technique Information Provided Typical Results Indicating Successful Immobilization
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies functional groups and chemical bonds on the silica surface.[7][8]Appearance of characteristic vibrational bands of the catalyst on the silica spectrum.[7][9][10]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical (oxidation) states of elements on the surface.[11][12]Presence of elements from the catalyst in the survey scan and high-resolution scans confirming the expected chemical states.[12]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, indicating the amount of immobilized organic material.[13]A weight loss step at a temperature corresponding to the decomposition of the immobilized catalyst.[14][15]
Transmission Electron Microscopy (TEM) Provides high-resolution images of the catalyst particles and the silica support, showing morphology and particle size.[5][16]Visualization of catalyst nanoparticles dispersed on the silica support or within its pores.[5]
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area, pore volume, and pore size distribution of the silica support.[17]Changes in surface area and pore volume after catalyst loading.[18]

Experimental Protocols

Detailed methodologies are crucial for reproducible validation of catalyst immobilization. Below are protocols for the key analytical techniques.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups of the catalyst that have been introduced onto the silica support.

Methodology:

  • Sample Preparation: Prepare a pellet by mixing a small amount of the dried, immobilized catalyst sample with potassium bromide (KBr). Alternatively, analyze the powder sample directly using an attenuated total reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the pure silica support (or the KBr pellet without the sample).

  • Sample Analysis: Acquire the FTIR spectrum of the immobilized catalyst sample.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Successful immobilization is confirmed by the appearance of new absorption bands corresponding to the functional groups of the catalyst.[7][9]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the catalyst.[11]

Methodology:

  • Sample Preparation: Mount the powdered sample on a sample holder using double-sided conductive tape.

  • Analysis Chamber: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Survey Scan: Perform a wide energy range survey scan to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., the metal in a metallic catalyst, carbon, nitrogen).

  • Data Analysis: Analyze the binding energies of the core level peaks to determine the chemical states of the elements. For silica-supported catalysts, the Si 2p and O 1s peaks from the support will be prominent. The presence of peaks corresponding to the elements of the catalyst confirms its immobilization.

Thermogravimetric Analysis (TGA)

TGA measures the thermal stability of the immobilized catalyst and can be used to quantify the amount of organic material grafted onto the silica.[13]

Methodology:

  • Sample Preparation: Place a known mass of the dried immobilized catalyst into a TGA crucible.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[15]

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve will show mass loss at different temperatures. The mass loss corresponding to the decomposition of the immobilized organic catalyst, after accounting for the loss of water and dehydroxylation of the silica surface, provides a quantitative measure of the catalyst loading.[13][14]

Transmission Electron Microscopy (TEM)

TEM provides direct visual evidence of the catalyst's presence and dispersion on the silica support.

Methodology:

  • Sample Preparation: Disperse a small amount of the powdered catalyst in a suitable solvent (e.g., ethanol) and sonicate to create a fine suspension.

  • Grid Preparation: Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate.

  • Imaging: Insert the grid into the TEM and acquire images at various magnifications.

  • Analysis: Examine the images for the presence of catalyst nanoparticles on the silica surface. The size, morphology, and distribution of the catalyst particles can be determined from the images.[5]

Visualizing the Validation Process

To better illustrate the workflow and the interplay between different validation techniques, the following diagrams have been generated.

Validation_Workflow cluster_prep Catalyst Preparation cluster_validation Validation cluster_evaluation Performance Evaluation start Choose Catalyst & Silica Support immobilization Immobilization (Covalent, Adsorption, Encapsulation) start->immobilization washing Washing & Drying immobilization->washing ftir FTIR Analysis washing->ftir Structural Confirmation xps XPS Analysis washing->xps Surface Composition tga TGA Analysis washing->tga Quantification & Thermal Stability tem TEM Analysis washing->tem Morphology & Dispersion bet BET Analysis washing->bet Textural Properties activity Catalytic Activity Testing ftir->activity xps->activity tga->activity tem->activity bet->activity recycling Recycling Studies activity->recycling final Validated Immobilized Catalyst recycling->final

General workflow for the validation of catalyst immobilization on silica supports.

Technique_Relationships cluster_info Information Obtained cluster_tech Validation Technique structure Chemical Structure composition Elemental Composition & Chemical State loading Catalyst Loading morphology Morphology & Dispersion surface Surface Area & Porosity ftir FTIR ftir->structure xps XPS xps->structure xps->composition tga TGA tga->composition tga->loading tem TEM tem->morphology bet BET bet->surface elemental Elemental Analysis elemental->loading

Logical relationships between validation techniques and the information they provide.

References

A Comparative Guide to Phosphine Ligands in Cross-Coupling Reactions: Enhancing Efficiency for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of phosphine ligands is a critical determinant in the success of cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are the backbone of countless pharmaceutical compounds and functional materials. The choice of phosphine ligand profoundly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the performance of various phosphine ligands in key cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic insights.

The efficacy of a phosphine ligand is intrinsically linked to its steric and electronic properties. Bulky, electron-rich ligands are known to promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle of many cross-coupling reactions. This guide will delve into the comparative performance of common phosphine ligands in three cornerstone cross-coupling reactions: the Buchwald-Hartwig amination, the Heck reaction, and the Sonogashira coupling.

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of phosphine ligand is paramount for achieving high yields, particularly with challenging substrates.

Performance Comparison of Phosphine Ligands in Buchwald-Hartwig Amination

The following table summarizes the performance of several common phosphine ligands in the amination of various aryl halides. The data highlights how ligand choice, in conjunction with the specific amine and aryl halide, dictates the reaction outcome.

LigandAryl HalideAmineBaseCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
XPhos4-tert-butylbromobenzeneAnilineNaOtBu1Toluene1698[1]
RuPhos4-chlorotolueneDi-n-butylamineNaOtBu1Toluene295[1]
BrettPhos2-bromo-m-xyleneN-methylanilineNaOtBu1Toluene499[1]
SPhos4-chloroanisoleMorpholineK₃PO₄2Dioxane1292[1]
DavePhos1-bromo-4-fluorobenzenePyrrolidineNaOtBu1Toluene397[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination reaction and can be optimized for specific substrates and ligands.[1]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent (typically 0.1-0.5 M concentration of the aryl halide).

  • Reaction Conditions: Seal the Schlenk tube and stir the mixture at a temperature ranging from room temperature to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-arylated amine.

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2][3]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination HNR'R'' [Ar-Pd(II)-X(L)(HNR'R'')]⁺ [Ar-Pd(II)-X(L)(HNR'R'')]⁺ Amine_Coordination->[Ar-Pd(II)-X(L)(HNR'R'')]⁺ Deprotonation Deprotonation (Base) [Ar-Pd(II)-X(L)(HNR'R'')]⁺->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Product (Ar-NR'R'') Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction: Carbon-Carbon Bond Formation via Olefin Arylation

The Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity and efficiency of the reaction.

Performance Comparison of Phosphine Ligands in the Heck Reaction

The following table presents a comparison of different phosphine ligands in the Heck coupling of aryl halides with alkenes.

LigandAryl HalideAlkeneBaseCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
PPh₃IodobenzeneStyreneEt₃N1DMF10095
P(o-tolyl)₃Bromobenzenen-Butyl acrylateNaOAc1DMA12088
PCy₃ChlorobenzeneStyreneK₂CO₃2Dioxane14075
Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium4-BromophenoxybenzeneStyreneNaOAc0.01DMA120>99

Note: The data for the last entry refers to the performance of a specific palladium complex with a phosphine ligand.[4]

Experimental Protocol: General Procedure for the Heck Reaction

This protocol outlines a general procedure for the Heck reaction, which can be adapted for specific substrates and catalytic systems.[5]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (if not using a pre-formed complex)

  • Aryl or vinyl halide

  • Alkene

  • Base (e.g., Et₃N, NaOAc, K₂CO₃)

  • Solvent (e.g., DMF, DMA, dioxane)

  • Reaction vessel (e.g., Schlenk tube, round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

  • Inert gas supply

Procedure:

  • Catalyst Preparation (if necessary): If not using a pre-formed catalyst, dissolve the palladium precursor and the phosphine ligand in the solvent in the reaction vessel under an inert atmosphere.

  • Reagent Addition: Add the aryl or vinyl halide, the alkene, and the base to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically 80-140 °C). Monitor the reaction by TLC or GC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the Pd-carbon bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[6][7]

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L)n Oxidative_Addition->R-Pd(II)-X(L2) Olefin_Coordination Olefin Coordination R-Pd(II)-X(L2)->Olefin_Coordination Alkene R-Pd(II)-X(L)(Olefin) R-Pd(II)-X(L)(Olefin) Olefin_Coordination->R-Pd(II)-X(L)(Olefin) Migratory_Insertion Migratory Insertion R-Pd(II)-X(L)(Olefin)->Migratory_Insertion R'-Pd(II)-X(L) R'-Pd(II)-X(L) Migratory_Insertion->R'-Pd(II)-X(L) Beta_Hydride_Elimination β-Hydride Elimination R'-Pd(II)-X(L)->Beta_Hydride_Elimination Product Product Beta_Hydride_Elimination->Product H-Pd(II)-X(L) H-Pd(II)-X(L) Beta_Hydride_Elimination->H-Pd(II)-X(L) Base_Regeneration Base H-Pd(II)-X(L)->Base_Regeneration Base Base_Regeneration->Pd(0)L2

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Synthesizing Alkynes

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper complexes, and the phosphine ligand is critical for the stability and activity of the palladium catalyst.

Performance Comparison of Phosphine Ligands in the Sonogashira Coupling

The choice of phosphine ligand can significantly impact the efficiency of the Sonogashira coupling, especially with less reactive aryl chlorides.

LigandAryl HalideAlkyneBasePd Catalyst (mol%)CuI (mol%)SolventYield (%)Reference
PPh₃IodobenzenePhenylacetyleneEt₃N12THF95[8]
P(t-Bu)₃4-ChlorotoluenePhenylacetyleneCs₂CO₃24Toluene85[9]
XPhos4-Bromoanisole1-OctyneDIPA12THF92[10]
SPhos2-ChloropyridineTrimethylsilylacetyleneK₂CO₃24Dioxane88[10]
Tedicyp4-BromoacetophenonePropiolaldehyde diethyl acetalEt₃N0.010.02Toluene>95[11]
Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a general experimental procedure for a Sonogashira coupling reaction.[12]

Materials:

  • Palladium catalyst precursor (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Phosphine ligand (if applicable)

  • Copper(I) iodide (CuI)

  • Aryl or vinyl halide

  • Terminal alkyne

  • Base (e.g., Et₃N, DIPA)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert gas supply

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (if used) in the anhydrous solvent.

  • Reagent Addition: Add the copper(I) iodide (e.g., 2-5 mol%), the aryl or vinyl halide (1.0 equivalent), the terminal alkyne (1.2 equivalents), and the base (2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate in vacuo. The crude product is then purified by column chromatography.

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13][14]

Sonogashira_Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Pd Oxidative Addition Pd(0)L2->Oxidative_Addition_Pd Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition_Pd->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR'(L) Ar-Pd(II)-C≡CR'(L) Transmetalation->Ar-Pd(II)-C≡CR'(L) CuX CuX Transmetalation->CuX from Pd cycle Reductive_Elimination_Pd Reductive Elimination Ar-Pd(II)-C≡CR'(L)->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)L2 Ar-C≡CR' Product (Ar-C≡CR') Reductive_Elimination_Pd->Ar-C≡CR' Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination H-C≡CR' Cu-Acetylide_Formation Deprotonation (Base) Alkyne_Coordination->Cu-Acetylide_Formation Cu-C≡CR' Cu-C≡CR' Cu-Acetylide_Formation->Cu-C≡CR' Cu-C≡CR'->Transmetalation to Pd cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Controlling Molecular Architecture: A Comparative Guide to Regioselectivity in Phosphine-Catalyzed Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise functionalization of molecules is paramount. Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a powerful tool in synthesis. The regiochemical outcome of this reaction, dictating the final architecture of the product, is critically influenced by the choice of catalyst. This guide provides a comparative analysis of various phosphine-based catalytic systems, offering insights into their performance and the experimental conditions that govern regioselectivity.

The hydrosilylation of alkenes and alkynes can yield either Markovnikov or anti-Markovnikov addition products. The selection of the central metal and, crucially, the phosphine ligand of the catalyst allows chemists to steer the reaction towards the desired isomer, a key consideration in the synthesis of complex molecules and pharmaceutical intermediates.

Performance Comparison of Phosphine Catalysts in Hydrosilylation

The regioselectivity of hydrosilylation is a nuanced interplay between the electronic and steric properties of the phosphine ligand, the nature of the metal center, the substrate, and the silane reagent. The following tables summarize quantitative data from various studies, showcasing the performance of different phosphine-based catalysts in controlling the regiochemical outcome.

Hydrosilylation of Alkenes
MetalPhosphine LigandSubstrateSilaneRegioselectivity (Branched:Linear / Markovnikov:anti-Markovnikov)Yield (%)Reference
CoXantphosVinylarenesPhSiH₃>99:1 (Markovnikov)High[1]
CoP(OPh)₃Aliphatic AlkenesHSi(OEt)₃>1:99 (anti-Markovnikov)High[2]
RhPPh₃1-HexeneEt₃SiHHigh selectivity for terminal anti-Markovnikov productQuantitative[3]
IrPhP(o-C₆H₄CH₂SiiPr₂)₂1-HexeneEt₃SiHResults in allylsilanes (dehydrogenative silylation)-[3]
PdPMe₃AcrylonitrileHSiPh₃Markovnikov selectiveHigh[4]
Hydrosilylation of Alkynes
MetalPhosphine LigandSubstrateSilaneRegioselectivity (α-isomer:β-(E)-isomer)Yield (%)Reference
ModppbPhenylacetylenePhSiH₃≥20:1 (β-(E)-isomer favored)High[5][6]
Codppp1,3-DiynesPh₂SiH₂Highly selective for (E)-2-silyl-1,3-enynesHigh[7]
PtP(C₆F₅)₃PropynamidesVariousExclusive α-isomerGood[8]
PtJohnPhosPropynamidesVariousFavors β-(E)-isomerGood[8]

Factors Influencing Regioselectivity

The choice between Markovnikov and anti-Markovnikov addition is a critical aspect of hydrosilylation. The diagram below illustrates the key factors that researchers can manipulate to control the regiochemical outcome of the reaction.

G Factors Influencing Regioselectivity in Hydrosilylation cluster_catalyst Catalyst System cluster_reagents Reagents cluster_conditions Reaction Conditions Metal Center Metal Center Regioselectivity Regioselectivity Metal Center->Regioselectivity e.g., Co vs. Rh Phosphine Ligand Phosphine Ligand Phosphine Ligand->Regioselectivity Sterics & Electronics (e.g., Xantphos vs. P(OPh)₃) Substrate (Alkene/Alkyne) Substrate (Alkene/Alkyne) Substrate (Alkene/Alkyne)->Regioselectivity Electronic effects Steric hindrance Silane Silane Silane->Regioselectivity e.g., PhSiH₃ vs. HSi(OEt)₃ Solvent Solvent Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity

Caption: Key factors influencing the regiochemical outcome of hydrosilylation reactions.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for hydrosilylation catalyzed by transition metal complexes is the Chalk-Harrod mechanism.[9][10] This process involves the oxidative addition of the silane to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and finally, reductive elimination to yield the product and regenerate the catalyst. The regioselectivity is determined during the migratory insertion step.

G Generalized Chalk-Harrod Mechanism for Hydrosilylation Catalyst_LnM Active Catalyst (LnM) Oxidative_Addition Oxidative Addition (LnM(H)(SiR₃)) Catalyst_LnM->Oxidative_Addition + R₃SiH Coordination Alkene/Alkyne Coordination Oxidative_Addition->Coordination + Alkene/Alkyne Migratory_Insertion Migratory Insertion Coordination->Migratory_Insertion Determines Regioselectivity Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst_LnM Catalyst Regeneration Product Hydrosilylated Product Reductive_Elimination->Product

Caption: The Chalk-Harrod mechanism for catalytic hydrosilylation.

Experimental Protocols

The following provides a general methodology for a phosphine-catalyzed hydrosilylation reaction. Specific conditions such as catalyst loading, temperature, and reaction time will vary depending on the specific catalytic system and substrates used.

General Procedure for Iridium-Catalyzed Hydrosilylation of an Alkene:

  • Materials:

    • [IrCl(cod)]₂ (catalyst precursor)

    • Phosphine ligand

    • Alkene substrate

    • Hydrosilane

    • Anhydrous solvent (e.g., CH₂Cl₂)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, the catalyst precursor (e.g., [IrCl(cod)]₂, 1-2 mol%) and the phosphine ligand (equimolar to the metal) are placed under an inert atmosphere.

    • Anhydrous solvent is added, and the mixture is stirred at room temperature for a specified time to allow for ligand exchange and catalyst formation.

    • The alkene substrate (1.0 equiv) is then added to the reaction mixture.

    • The hydrosilane (1.1-1.5 equiv) is added dropwise to the stirring solution.

    • The reaction is stirred at the desired temperature (which can range from room temperature to elevated temperatures) and monitored by an appropriate analytical technique (e.g., TLC, GC, or NMR).

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the desired hydrosilylated product.

Note: For air- and moisture-sensitive reagents, standard Schlenk line or glovebox techniques should be employed.

Conclusion

The regioselectivity in phosphine-catalyzed hydrosilylation is a well-studied yet continually evolving field. By carefully selecting the metal-phosphine catalyst combination and optimizing reaction conditions, researchers can achieve high selectivity for either Markovnikov or anti-Markovnikov products. The data and protocols presented in this guide serve as a valuable resource for synthetic chemists aiming to leverage the power of hydrosilylation in their research and development endeavors. The continued exploration of novel phosphine ligands and catalytic systems promises to further expand the synthetic utility of this important transformation.

References

Safety Operating Guide

Navigating the Safe Disposal of Diphenyl(2-(triethoxysilyl)ethyl)phosphine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this organophosphine and silylating agent, ensuring the protection of personnel and the environment.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Due to its chemical nature, it requires careful management to mitigate risks during disposal. The following procedures are designed to provide clear, actionable guidance for laboratory personnel.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to adhere to strict safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) and having a clear plan for spill management.

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Nitrile or neoprene gloves
Eye Protection Chemical safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Spill Management:

In the event of a spill, immediately evacuate the area and remove all sources of ignition. Ventilate the space and wear the prescribed PPE. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed container for disposal as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a controlled environment, preferably within a chemical fume hood.

  • Inert Atmosphere: Handle the chemical under an inert atmosphere, such as nitrogen or argon, to prevent unwanted reactions.

  • Small Quantities: For small residual quantities, carefully transfer the material into a designated, labeled container for hazardous chemical waste. This container should be compatible with organophosphorus and silylating compounds.

  • Avoid Water Contact: Do not allow the chemical to come into contact with water, as the triethoxysilyl group can hydrolyze.

  • Waste Collection: The primary disposal method is to collect the waste material in a sealed, properly labeled container and arrange for pickup by a licensed hazardous waste disposal company. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination of Glassware: Rinse any contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The solvent rinsate must be collected and disposed of as hazardous waste.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood spill_kit Ensure Spill Kit is Accessible start->spill_kit transfer Transfer Waste to a Labeled Hazardous Waste Container ppe->transfer fume_hood->transfer spill_kit->transfer seal Securely Seal the Container transfer->seal decontaminate Decontaminate Glassware with Organic Solvent transfer->decontaminate storage Store Waste Container in a Designated, Ventilated Area seal->storage collect_rinsate Collect Solvent Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided here is for guidance purposes only and is based on general principles of chemical safety. It is not a substitute for a comprehensive risk assessment and adherence to all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.